Apovincaminic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950458 | |
| Record name | Eburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27773-65-5 | |
| Record name | (+)-Apovincaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apovincaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3α,16α)-eburnamenine-14-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOVINCAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Apovincaminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the principal and pharmacologically active metabolite of the synthetic nootropic agent vinpocetine, has garnered significant scientific interest for its neuroprotective and cerebral blood flow-enhancing properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of this compound. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound emerged into the scientific landscape not as a standalone discovery, but as a crucial player in the metabolic journey of vinpocetine. Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, was first synthesized in the late 1960s.[1] Subsequent pharmacokinetic studies revealed that vinpocetine undergoes rapid and extensive first-pass metabolism in humans, with the primary metabolite being this compound.[2] It is now understood that many of the therapeutic effects attributed to vinpocetine are, in fact, mediated by this active metabolite.[2]
The initial identification and characterization of this compound are closely tied to the development and clinical investigation of vinpocetine by the Hungarian pharmaceutical company Gedeon Richter Plc. While a singular "discovery" paper is not readily apparent, its existence and significance were established through metabolic and pharmacokinetic studies conducted throughout the 1970s and 1980s.
Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic name (3α,16α)-eburnamenine-14-carboxylic acid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem |
| Molecular Weight | 322.4 g/mol | PubChem |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Poorly soluble in water; soluble in ethanol, dimethyl sulfoxide, and acetone. | [4] |
| pKa (strongest acidic) | 4.01 | ChemAxon |
| pKa (strongest basic) | 7.07 | ChemAxon |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly involving the modification of related Vinca alkaloids. The following sections detail a common experimental protocol for its preparation from vincamine.
Experimental Protocol: Hydrolysis of Vincamine to this compound
This protocol is based on established methods for the hydrolysis of vincamine and subsequent dehydration to form the apovincaminic structure.
Materials:
-
(+)-Vincamine
-
3 M Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (CH₃OH)
-
Boiling water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: To 500 mg of (+)-vincamine in a round-bottom flask, add 20 mL of 3 M HCl.[3]
-
Heat the mixture in a boiling water bath for 100 minutes to effect hydrolysis of the methyl ester.[3]
-
Cool the resulting solution to room temperature.
-
Extraction: Transfer the cooled solution to a separatory funnel. Extract the aqueous solution with three 20 mL portions of chloroform.[3]
-
Combine the organic extracts.
-
Drying and Evaporation: Dry the combined chloroform extract over anhydrous sodium sulfate.[3]
-
Filter to remove the drying agent.
-
Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid residue.[3]
-
Crystallization: Recrystallize the solid residue from methanol to yield purified this compound as a yellow crystalline solid.[3]
Characterization Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes key characterization data, primarily derived from studies on vinpocetine (ethyl apovincaminate), which shares the same core structure.
| Technique | Key Data | Source |
| UV Spectroscopy | Maxima at 228-230 nm, 273-275 nm, and 313-320 nm (in methanol). | [5] |
| IR Spectroscopy | Characteristic peaks at 3060, 1630, 1605, 1480, 750 cm⁻¹ (Nujol). | [5] |
| ¹H-NMR | (CDCl₃, δ): 1.00 (t, 3H), 6.10 (s, 1H), 7.3-7.5 (m, 4H). Note: Data for ethyl ester. | [5] |
| ¹³C-NMR | (CDCl₃, δ): 162.85, 133.62, 130.52, 128.65, 128.00, 127.34, 121.27, 119.72, 117.72, 112.12, 108.15, 55.21, 50.98, 44.42, 37.14, 28.25, 26.79, 19.89, 15.86, 8.30 ppm. Note: Data for ethyl ester. | [5] |
| Mass Spectrometry | m/z = 323 (for this compound). | [6] |
Pharmacokinetics
This compound is the primary metabolite of vinpocetine, and its pharmacokinetic profile is crucial to understanding its therapeutic effects. The following table summarizes key pharmacokinetic parameters in humans.
| Parameter | Value | Condition | Source |
| Elimination Half-life (t½) | 3.66 ± 1.56 hours | Healthy volunteers, IV vinpocetine | |
| Elimination Half-life (t½) | 4.7 ± 2.13 hours | Patients with cerebrovascular disorders, IV vinpocetine | [7] |
| Bioavailability | Orally administered vinpocetine is rapidly absorbed, with significant first-pass metabolism to this compound. | [8] | |
| Protein Binding | High (specific percentage for this compound not detailed, but vinpocetine is 86.6-99.99% protein-bound). | [8] | |
| Metabolism | Formed by hydrolysis of vinpocetine. | [2] | |
| Excretion | Excreted in urine and feces. | [9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound's neuroprotective and cerebral vasodilatory effects is the inhibition of phosphodiesterase type 1 (PDE1).
PDE1 Inhibition
PDE1 is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound leads to an accumulation of these second messengers, which in turn activates downstream signaling pathways.
The elevation of cAMP and cGMP levels has several beneficial effects in the central nervous system:
-
Cerebral Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, thereby improving cerebral blood flow.
-
Neuroprotection: The activation of PKA and PKG by cAMP and cGMP, respectively, leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.
Conclusion
This compound, as the primary active metabolite of vinpocetine, is a molecule of significant therapeutic interest. Its history is intertwined with the development of its parent compound, and its pharmacological effects are central to vinpocetine's clinical utility. A thorough understanding of its synthesis, physicochemical properties, pharmacokinetics, and mechanism of action is essential for the ongoing research and development of novel neuroprotective and cerebrovascular agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a foundational resource for the scientific community.
References
- 1. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. Metabolism of vincamine in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Apovincaminic Acid from Vinpocetine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the principal and pharmacologically active metabolite of vinpocetine, is of significant interest in neuroprotective and cerebrovascular research. This technical guide provides a comprehensive overview of the synthesis of this compound from its ethyl ester precursor, vinpocetine, through alkaline hydrolysis. Detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and experimental workflow are presented to facilitate its preparation in a laboratory setting. This document is intended to serve as a practical resource for researchers and professionals engaged in the study and development of neuroactive compounds.
Introduction
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent for the treatment of cerebrovascular disorders and cognitive impairment. Following administration, vinpocetine undergoes rapid and extensive first-pass metabolism, with the primary metabolic pathway being the hydrolysis of the ethyl ester group to yield this compound.[1] This metabolite is not merely an inactive degradation product but has been shown to possess neuroprotective properties, contributing significantly to the overall therapeutic effect of vinpocetine.[1] Therefore, the availability of pure this compound is crucial for further pharmacological studies, development of new therapeutic strategies, and as a reference standard in analytical methods.
This guide details a robust and high-yielding method for the chemical synthesis of this compound from vinpocetine. The core of this process is the alkaline-mediated hydrolysis of the ester linkage, a fundamental and widely employed transformation in organic synthesis.
Physicochemical Data
A clear understanding of the physical and chemical properties of the starting material and the product is essential for successful synthesis, purification, and characterization. The key physicochemical data for vinpocetine and this compound are summarized in Table 1.
| Property | Vinpocetine | This compound |
| IUPAC Name | Ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |
| Molecular Formula | C₂₂H₂₆N₂O₂ | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 350.46 g/mol [2] | 322.40 g/mol [3] |
| Melting Point | 147-153 °C (decomposes)[4] | Not available |
| Appearance | White crystalline powder[4] | Off-white to yellow solid[5] |
| Solubility | Soluble in chloroform and ethanol; insoluble in water.[4] | Soluble in DMSO. |
Synthesis of this compound from Vinpocetine
The synthesis of this compound from vinpocetine is achieved through the hydrolysis of the ethyl ester functionality. An effective method for this transformation is alkaline hydrolysis using lithium hydroxide in an alcoholic solvent. This reaction is known to proceed with high efficiency, affording the desired carboxylic acid in excellent yield.
Reaction Scheme
The chemical transformation is illustrated in the following reaction scheme:
References
- 1. apovincamine | 4880-92-6 [chemicalbook.com]
- 2. 42971-09-5 CAS MSDS (Vinpocetine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (+)-Apovincaminic acid | C20H22N2O2 | CID 160154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinpocetine | 42971-09-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanism of Action of Apovincaminic Acid in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid, the major active metabolite of vinpocetine (ethyl apovincaminate), is a compound that has garnered significant interest for its neuroprotective and cognitive-enhancing properties.[1][2] While much of the existing research has been conducted on the parent drug, vinpocetine, it is understood that this compound shares and contributes to these neuroprotective effects.[1][3] Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor).[4] It readily crosses the blood-brain barrier and is rapidly hydrolyzed to this compound.[5][6] This guide provides a detailed technical overview of the multifaceted mechanism of action of this compound in neurons, drawing from extensive research on its parent compound, vinpocetine.
The neuroprotective effects of this compound and its parent compound are attributed to a combination of actions, including enhancement of cerebral blood flow, modulation of ion channels, and anti-inflammatory effects.[4][7] This document will delve into the core molecular targets and signaling pathways, present quantitative data in a structured format, and provide insights into the experimental methodologies used to elucidate these mechanisms.
Core Mechanisms of Action
The neuronal effects of this compound, largely inferred from studies on vinpocetine, are not mediated by a single molecular target but rather through a multi-target engagement strategy. The primary pathways include:
-
Phosphodiesterase Type 1 (PDE1) Inhibition: This action leads to increased levels of cyclic nucleotides, influencing cerebral vasodilation and neuronal signaling.[4][8]
-
Voltage-Dependent Sodium Channel Blockade: A key mechanism for neuroprotection, particularly in ischemic conditions, by preventing neuronal over-excitation and subsequent excitotoxicity.[5][9]
-
Anti-inflammatory Action via IκB Kinase (IKK) Inhibition: This pathway mitigates neuroinflammation, a critical component in the pathology of many neurodegenerative diseases.[5][10]
-
Modulation of Glutamate Receptors: Antagonism of specific glutamate receptors contributes to the reduction of excitotoxic neuronal damage.[11][12]
These mechanisms collectively contribute to the observed neuroprotective and cognitive-enhancing effects.
Phosphodiesterase Type 1 (PDE1) Inhibition
Vinpocetine is a known inhibitor of the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[7] By inhibiting PDE1, it prevents the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[4][13] The resulting increase in intracellular cGMP in vascular smooth muscle cells is believed to cause relaxation of cerebral blood vessels, leading to an increase in cerebral blood flow.[7][14] In neurons, elevated cAMP and cGMP levels can activate a cascade of protein kinases and transcription factors, such as cAMP response element-binding protein (CREB), which are involved in promoting neuronal plasticity, survival, and differentiation.[8][10]
Signaling Pathway for PDE1 Inhibition
Figure 1. This compound inhibits PDE1, leading to increased cGMP and cAMP levels.
Voltage-Dependent Sodium Channel Blockade
A significant aspect of the neuroprotective action of vinpocetine, and by extension this compound, is its ability to block voltage-dependent Na+ channels.[5][7] This effect is particularly relevant in pathological conditions like ischemia, where excessive Na+ influx contributes to cytotoxic edema and neuronal death. By inhibiting these channels, vinpocetine reduces neuronal excitability and the release of excitatory amino acid neurotransmitters like glutamate.[15] This, in turn, prevents the downstream cascade of Ca2+ overload and subsequent excitotoxicity.[9]
Experimental Workflow for Assessing Sodium Channel Blockade
Figure 2. Workflow for studying the effect of vinpocetine on Na+ channel-mediated responses.
Anti-inflammatory Action via IκB Kinase (IKK) Inhibition
Chronic neuroinflammation is a key contributor to the progression of various neurodegenerative disorders.[4] Vinpocetine has demonstrated potent anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[5][10] This action is independent of its PDE1 inhibitory effects.[5] By inhibiting IKK, vinpocetine prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as TNF-α and various interleukins.[4][16]
NF-κB Signaling Pathway Inhibition
Figure 3. Inhibition of the IKK/NF-κB inflammatory pathway by this compound.
Modulation of Glutamate Receptors
Excessive activation of glutamate receptors, particularly NMDA and AMPA receptors, is a primary cause of excitotoxic neuronal injury in conditions like stroke.[17] Studies have shown that vinpocetine can preferentially antagonize quisqualate/AMPA receptor responses.[12] There is also evidence suggesting that vinpocetine's neuroprotective effects in models of retinal ischemia are linked to the modulation of NMDA receptor function.[18] Both vinpocetine and this compound have demonstrated neuroprotective effects against NMDA-induced neurotoxicity in vivo.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the mechanisms of action, primarily derived from studies on vinpocetine. Data specifically for this compound is limited.
Table 1: Inhibitory Concentrations (IC50) of Vinpocetine
| Molecular Target | IC50 Value | Experimental Model | Reference |
| Voltage-gated Na+ channels | 10–50 μM | Patch clamp on neurons | [5] |
| IκB kinase (IKK) | ~17 μM | In vitro kinase assay | [5] |
| NMDA/veratridine-induced excitotoxicity | 2-7 μM | Primary cortical cell culture | [19] |
| Lipid Peroxidation | 14 μM | In vitro assay | [20] |
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular Na+ and Ca2+ in Synaptosomes
Objective: To determine the effect of vinpocetine on voltage-sensitive sodium channel (VSSC)-mediated increases in intracellular sodium (Na(i)) and calcium (Ca(i)).
Methodology: [9]
-
Synaptosome Preparation: Striatal tissue from rats is homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (isolated nerve endings). The synaptosomal pellet is resuspended in a physiological buffer.
-
Fluorescent Dye Loading: Synaptosomes are incubated with the fluorescent indicators sodium-binding benzofuran isophthalate (SBFI-AM) for Na+ measurement and Fura-2-AM for Ca2+ measurement. These dyes allow for the ratiometric fluorimetric detection of changes in ion concentrations.
-
Experimental Procedure:
-
Aliquots of the dye-loaded synaptosomes are placed in a temperature-controlled fluorometer cuvette.
-
A baseline fluorescence reading is established.
-
Synaptosomes are pre-incubated with either vinpocetine (at various concentrations) or a vehicle control.
-
Depolarization is induced by adding a Na+ channel activator, such as 4-aminopyridine (4-AP) or veratridine.
-
Changes in SBFI and Fura-2 fluorescence are continuously recorded to monitor Na(i) and Ca(i) levels.
-
-
Data Analysis: The change in fluorescence ratio over time is calculated and converted to ion concentrations. The inhibitory effect of vinpocetine is determined by comparing the rise in Na(i) and Ca(i) in vinpocetine-treated samples to the control samples.
Protocol 2: Assessment of Microglial Activation via Immunocytochemistry
Objective: To quantify the effect of vinpocetine and this compound on neuroinflammation by measuring microglial activation in an in vivo model of excitotoxicity.
Methodology: [1]
-
Animal Model: An excitotoxic lesion is induced in the entorhinal cortex of rats by bilateral injection of N-methyl-D-aspartate (NMDA).
-
Drug Administration: Animals are treated with vinpocetine, cis-apovincaminic acid (cAVA), or a vehicle control via intraperitoneal injection prior to and for several days following the NMDA lesioning.
-
Tissue Preparation: After a set period, the animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution. Coronal sections of the brain are cut using a cryostat.
-
Immunostaining:
-
Brain sections are incubated with a primary antibody that specifically targets a marker for activated microglia, such as CD11b (also known as integrin alpha M).
-
Following washes to remove unbound primary antibody, the sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex is then applied, followed by a chromogen substrate (e.g., diaminobenzidine) to produce a visible color reaction product at the site of the antigen.
-
-
Image Analysis: The stained sections are examined under a microscope. The area of microglial activation around the lesion site is quantified using image analysis software. The size of the region with positive CD11b staining is compared between the different treatment groups to assess the anti-inflammatory effect of the compounds.
Conclusion
The mechanism of action of this compound in neurons is multifaceted and complex, primarily elucidated through studies of its parent compound, vinpocetine. The core mechanisms involve the inhibition of PDE1, blockade of voltage-dependent sodium channels, and suppression of the pro-inflammatory IKK/NF-κB pathway.[4][5][7] These actions collectively contribute to increased cerebral blood flow, reduced neuronal excitability, and mitigation of neuroinflammation, underpinning the compound's significant neuroprotective potential.[8][16] While this compound is confirmed to be an active metabolite sharing these neuroprotective properties, further research is warranted to delineate its specific contributions to each molecular pathway.[1][3] The in-depth understanding of these mechanisms is crucial for the continued development and therapeutic application of this compound and related compounds in the treatment of cerebrovascular and neurodegenerative diseases.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinpocetine preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of ethyl apovincaminate on the cerebral circulation. Studies in patients with obliterative cerebral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vinpocetine: The Next-Gen Brain Enhancer For Pharma & Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
Unraveling the Neuroprotective Mechanisms of Apovincaminic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the neuroprotective signaling pathways of apovincaminic acid, a major metabolite of the synthetic ethyl ester of apovincamine, vinpocetine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on the neuroprotective effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.
Executive Summary
This compound, specifically its cis-isomer (cAVA), has demonstrated neuroprotective properties, contributing significantly to the therapeutic effects observed with its parent compound, vinpocetine.[1][2][3][4][5][6] While much of the existing research has focused on vinpocetine, this guide consolidates the available data on the direct and indirect mechanisms of this compound in affording neuronal protection. The primary neuroprotective actions of this compound are centered around the mitigation of excitotoxicity and the attenuation of neuroinflammation, particularly the reduction of microglial activation.[1][2][3][4][5][6]
Neuroprotective Effects Against Excitotoxicity
This compound has shown efficacy in protecting neurons from excitotoxic insults, primarily those induced by N-methyl-D-aspartate (NMDA) receptor overactivation.[1][2][3][4][5][6] This is a critical mechanism, as excitotoxicity is a common pathway in a variety of neurodegenerative disorders.
Quantitative Data on Neuroprotection in an In Vivo NMDA-Induced Excitotoxicity Model
A key study in a rat model of NMDA-induced entorhinal cortex lesion provides a quantitative comparison of the neuroprotective effects of cis-apovincaminic acid (cAVA) and its parent compound, vinpocetine.[1][2][3][4][5][6]
| Treatment Group | Neuronal Lesion Size (mm²) (Mean ± SEM) | Area of Microglia Activation (mm²) (Mean ± SEM) |
| NMDA + Vehicle | 3.5 ± 0.4 | 4.8 ± 0.5 |
| NMDA + Vinpocetine (10 mg/kg) | 2.1 ± 0.3 | 2.9 ± 0.4 |
| NMDA + cis-Apovincaminic Acid (10 mg/kg) | 2.6 ± 0.5 | 3.1 ± 0.6 ($) |
| *p < 0.05 vs. NMDA-vehicle group; $p = 0.05 vs. NMDA-vehicle group.[1] |
These data indicate that while vinpocetine showed a statistically significant reduction in neuronal lesion size, cis-apovincaminic acid produced a notable, albeit not statistically significant, reduction.[1] Importantly, both compounds significantly reduced the area of microglia activation, a key marker of neuroinflammation.[1]
Attenuation of Neuroinflammation
A significant aspect of this compound's neuroprotective profile is its ability to modulate neuroinflammatory processes. This is primarily achieved through the suppression of microglial activation.
Signaling Pathways Implicated in Anti-Inflammatory Effects
While direct studies on this compound are limited, research on its parent compound, vinpocetine, strongly suggests the involvement of the NF-κB signaling pathway . Vinpocetine has been shown to inhibit the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[7][8] Given that this compound is the active metabolite, it is highly probable that it contributes to this anti-inflammatory effect.
The reduction of microglia activation by cis-apovincaminic acid, as demonstrated in the in vivo NMDA-induced excitotoxicity model, provides strong evidence for its anti-neuroinflammatory capacity.[1] Activated microglia are a significant source of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , which can exacerbate neuronal damage.[9][10][11][12] By reducing microglial activation, this compound likely downregulates the release of these harmful cytokines.
Other Potential Neuroprotective Mechanisms
While direct evidence for this compound is still emerging, the well-documented mechanisms of vinpocetine provide a strong basis for inferring its actions. These include:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][13] Inhibition of PDE1 leads to increased levels of these second messengers, which are involved in various neuroprotective and cognitive-enhancing pathways. It is plausible that this compound also possesses PDE1 inhibitory activity.
-
Modulation of Voltage-Gated Sodium Channels: Vinpocetine has been shown to block voltage-gated sodium channels, which can reduce neuronal excitability and protect against excitotoxicity.[14][15] The structural similarity of this compound suggests it may share this property.
-
Antioxidant Activity: Vinpocetine exhibits antioxidant properties, which are crucial in combating the oxidative stress that accompanies many neurodegenerative conditions.[11][16] this compound may contribute to this antioxidant effect.
Detailed Experimental Protocols
NMDA-Induced Excitotoxicity in Rat Entorhinal Cortex
This protocol is based on the methodology described in the comparative study of vinpocetine and cis-apovincaminic acid.[1]
-
Animal Model: Adult male Wistar rats are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Rats are placed in a stereotaxic frame. Bilateral injections of NMDA are made into the entorhinal cortex.
-
Drug Administration: cis-Apovincaminic acid (10 mg/kg), vinpocetine (10 mg/kg), or vehicle is administered intraperitoneally 60 minutes before the lesion and continued for a specified post-operative period.[1]
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including the Novel Object Recognition Test, Social Discrimination Test, Y-maze for spontaneous alternation, and the Morris Water Maze for spatial learning.[1]
-
Immunohistochemistry: Following behavioral testing, animals are euthanized, and brains are perfused and fixed. Brain sections are stained with antibodies against Neuron-Specific Nuclear Protein (NeuN) to identify neurons and CD11b to identify activated microglia.[1]
-
Quantitative Analysis: The size of the neuronal lesion (area of NeuN-negative staining) and the area of microglial activation (area of CD11b-positive staining) are quantified using image analysis software.[1]
Cell Viability Assays (General Protocol)
While specific in vitro studies on this compound are not detailed in the provided results, general cell viability assays can be adapted to assess its neuroprotective effects.
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of Cytotoxicity: Neuronal death is induced by applying a neurotoxic agent, such as NMDA, glutamate, or hydrogen peroxide.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before the addition of the neurotoxin.
-
Viability Assessment: Cell viability is measured using standard assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.
-
Conclusion and Future Directions
This compound demonstrates clear neuroprotective potential, primarily through the mitigation of excitotoxicity and the reduction of neuroinflammation. While its mechanisms are inferred to be similar to its parent compound, vinpocetine, involving potential inhibition of PDE1 and modulation of ion channels, further direct in vitro and in vivo studies are necessary to fully elucidate its specific signaling pathways. Future research should focus on:
-
Directly assessing the PDE1 inhibitory activity of this compound.
-
Investigating the direct effects of this compound on the IKK/NF-κB signaling pathway in microglia.
-
Characterizing the interaction of this compound with voltage-gated sodium and calcium channels.
-
Quantifying the antioxidant properties of this compound in neuronal models of oxidative stress.
A deeper understanding of the specific molecular targets of this compound will be crucial for the development of novel therapeutic strategies for a range of neurodegenerative and cerebrovascular diseases.
References
- 1. [PDF] Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of vinpocetine and its main metabolite this compound before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoids ablate release of TNFalpha in rat microglial cells stimulated with lypopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microglial activation and TNFalpha production mediate altered CNS excitability following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excitatory actions of NMDA receptor antagonists in rat entorhinal cortex and cultured entorhinal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Apovincaminic Acid and the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid (AVA) is the principal and pharmacologically active metabolite of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine.[1][2][3][4] Vinpocetine has been utilized in clinical settings for the management of cerebrovascular disorders and cognitive impairments, owing to its ability to enhance cerebral blood flow and exert neuroprotective effects.[3][4] A critical aspect of the therapeutic efficacy of centrally acting agents is their ability to permeate the blood-brain barrier (BBB). It has been established that both vinpocetine and its metabolite, this compound, can cross the BBB and exert effects within the central nervous system (CNS).[3] This technical guide provides a consolidated overview of the available scientific information regarding the blood-brain barrier permeability of this compound, with a focus on quantitative data and experimental methodologies. It is important to note that while the passage of AVA across the BBB is confirmed, specific quantitative permeability coefficients from in vitro models are not extensively reported in the available literature.
Quantitative Data: Brain Tissue Distribution of this compound
The following table summarizes the concentration of this compound in various regions of the rat brain following a single intragastric administration of vinpocetine (4 mg/kg). This data provides valuable insight into the distribution and retention of AVA within the CNS.
| Time (hours) | Hypothalamus (ng/g) | Striatum (ng/g) | Cortex (ng/g) | Cerebellum (ng/g) | Hippocampus (ng/g) |
| 0.5 | 1.83 ± 0.41 | 1.52 ± 0.38 | 1.18 ± 0.29 | 0.89 ± 0.22 | 0.95 ± 0.25 |
| 1.0 | 2.15 ± 0.52 | 1.89 ± 0.45 | 1.45 ± 0.36 | 1.12 ± 0.28 | 1.21 ± 0.31 |
| 2.0 | 1.68 ± 0.42 | 1.41 ± 0.35 | 1.09 ± 0.27 | 0.81 ± 0.21 | 0.88 ± 0.23 |
| 4.0 | 0.95 ± 0.24 | 0.82 ± 0.21 | 0.63 ± 0.16 | 0.49 ± 0.13 | 0.53 ± 0.14 |
| 8.0 | 0.41 ± 0.11 | 0.35 ± 0.09 | 0.27 ± 0.07 | 0.21 ± 0.06 | 0.23 ± 0.06 |
| 12.0 | 0.18 ± 0.05 | 0.16 ± 0.04 | 0.12 ± 0.03 | 0.09 ± 0.02 | 0.10 ± 0.03 |
Data adapted from a study on the simultaneous determination of vinpocetine and this compound in rats by UPLC-MS/MS.
The data indicates that this compound is distributed throughout different brain regions and exhibits a slower elimination from the brain compared to its parent compound, vinpocetine.
Experimental Protocols
Determination of this compound in Rat Brain Tissue by UPLC-MS/MS
This protocol details the methodology used to quantify the concentration of this compound in rat brain tissue, as referenced in the quantitative data table.
1. Sample Preparation:
-
Brain tissue samples (hypothalamus, striatum, cortex, cerebellum, and hippocampus) are collected at predetermined time points following the administration of vinpocetine.
-
The tissues are homogenized.
-
Protein precipitation is carried out by adding 500 μL of methanol to the brain tissue homogenate.
-
Phenacetin is utilized as an internal standard (IS).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase: A gradient elution of methanol and water.
-
Flow Rate: 0.20 mL/min
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole tandem mass spectrometer
-
Ionization Source: Positive electrospray ionization (ESI)
-
Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
This compound (AVA): m/z 323 → m/z 280
-
Vinpocetine (VP): m/z 351 → m/z 280
-
Internal Standard (Phenacetin): m/z 180 → m/z 110
-
4. Quantification:
-
A calibration curve is constructed using known concentrations of this compound.
-
The concentration of AVA in the brain tissue samples is determined by comparing the peak area ratio of AVA to the internal standard against the calibration curve.
Visualizations
Logical Pathway of this compound Brain Distribution
Caption: Vinpocetine to AVA brain distribution pathway.
Experimental Workflow for Rat Brain Distribution Study
Caption: Workflow for AVA brain concentration analysis.
Conclusion
This compound, the primary active metabolite of vinpocetine, effectively crosses the blood-brain barrier and distributes to various brain regions. The available quantitative data from in vivo studies in rats demonstrates its presence and persistence in the CNS. While specific in vitro permeability coefficients for this compound are not readily found in the current literature, the detailed analytical methods for its quantification in brain tissue are well-established. The provided experimental workflow and logical pathway diagrams offer a clear visualization of the processes involved in its study and its journey from administration as a parent drug to its presence in the brain. Further research focusing on in vitro BBB models would be beneficial to elucidate the specific transport mechanisms and provide a more complete quantitative profile of this compound's blood-brain barrier permeability.
References
- 1. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Significance of lipid composition in a blood-brain barrier-mimetic PAMPA assay. [scholars.duke.edu]
- 4. mdpi.com [mdpi.com]
Pharmacokinetics of Apovincaminic Acid in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid (AVA) is the major and active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine is recognized for its neuroprotective and cerebral blood-flow enhancing properties.[1] Given that vinpocetine undergoes rapid and extensive metabolism to AVA, understanding the pharmacokinetic profile of this metabolite is crucial for evaluating the overall efficacy and safety of vinpocetine-based therapies.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies in rats and dogs following the administration of vinpocetine.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Species | Vinpocetine Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Sprague-Dawley Rat (Dam) | 5 mg/kg (oral gavage, repeated dose) | ≥ 2.7-fold higher than vinpocetine Cmax | ~1 | ≥ 2.7-fold higher than vinpocetine AUC | 3-10 | [2] |
| Sprague-Dawley Rat | 1 mg/kg (oral) | Not explicitly stated for AVA | ~1 | Not explicitly stated for AVA | 3-10 | [3][4] |
Note: In the study by Waidyanatha et al. (2017) on pregnant Sprague-Dawley rats, it was noted that plasma levels of AVA were significantly higher than those of the parent drug, vinpocetine.[2] The formation of AVA is rapid, with peak plasma concentrations observed around one hour after oral administration of vinpocetine.[4]
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Species | Vinpocetine Dose & Route | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | Clearance (L/h/kg) | Reference |
| Beagle Dog | 15 mg (oral) | Immediate Release Tablet | 377.19 ± 39.89 | 4.83 ± 1.02 | - | - | [5] |
| Beagle Dog | 15 mg (oral) | Osmotic Pump Controlled Release Tablet | 149.28 ± 31.22 | 4.83 ± 2.32 | - | - | [5] |
| Dog | 10 mg (oral or IV) | - | - | - | 9.6 | 1.5 ± 0.77 | [3] |
Note: The pharmacokinetics of AVA in dogs can be described by a two-compartment open model. The apparent half-life of its formation is approximately 0.56 hours. The lower clearance and volume of distribution of AVA compared to vinpocetine suggest that its elimination is limited by its formation from the parent drug and that it does not undergo significant further metabolism.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are protocols for key experiments related to the study of this compound.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. A suitable acclimatization period is necessary before the experiment.
-
Drug Administration:
-
Formulation: Vinpocetine is typically formulated in a vehicle such as 0.5% aqueous methylcellulose for oral administration.
-
Route and Dose: Administration is performed via oral gavage at a specific dose, for example, 1 mg/kg.[3]
-
-
Blood Sampling:
-
Procedure: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. The submandibular or saphenous vein are common sites for repeated sampling in conscious rats.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Data Analysis: Plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Quantification of this compound in Plasma by UPLC-MS/MS
This method allows for the simultaneous determination of vinpocetine and this compound in plasma samples.[3][6]
-
Sample Preparation (Protein Precipitation):
-
To a small aliquot of plasma (e.g., 50 µL), an internal standard is added.
-
Protein is precipitated by adding a larger volume of cold methanol (e.g., 500 µL).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred for analysis.[6]
-
-
Chromatographic Conditions:
-
UPLC System: A high-performance liquid chromatography system is used.
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly employed.[6]
-
Mobile Phase: A gradient elution with a mixture of methanol and water (often with a modifier like formic acid) is used.
-
Flow Rate: A typical flow rate is 0.20 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
MRM Transitions: The quantification is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor to product ion transitions are:
-
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualizations
Metabolic Pathway of Vinpocetine to this compound
The primary metabolic transformation of vinpocetine is the hydrolysis of its ethyl ester group to form this compound.
Caption: Metabolic conversion of Vinpocetine to this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.
Caption: Preclinical pharmacokinetic study workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Exposure of Vinpocetine in Pregnant Sprague Dawley Rats Following Repeated Oral Exposure: an Investigation of Fetal Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro/In Vivo Evaluation of Vinpocetine Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Apovincaminic Acid: A Technical Guide for Researchers
Introduction
Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine, has garnered significant interest within the scientific community for its neuroprotective and cognitive-enhancing properties. While much of the existing research has focused on its parent compound, understanding the direct molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics for cerebrovascular and neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visual representations of key signaling pathways and experimental workflows.
Identified and Putative Molecular Targets
The primary molecular targets of this compound are believed to overlap significantly with those of its parent compound, vinpocetine. These include phosphodiesterases, ion channels, and components of inflammatory signaling pathways.
Phosphodiesterase Type 1 (PDE1)
Inhibition of phosphodiesterase type 1 (PDE1) is a well-documented mechanism of action for vinpocetine and is presumed to be a key target for this compound.[1] PDE1 enzymes hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in various cellular processes, including synaptic plasticity and memory formation.[2] By inhibiting PDE1, this compound can increase intracellular levels of cAMP and cGMP, leading to downstream effects that are beneficial for neuronal function.[1]
Voltage-Gated Sodium Channels (VGSCs)
Vinpocetine has been shown to be a potent blocker of voltage-gated sodium channels, and this activity is likely shared by this compound.[3] This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[3] By blocking these channels, this compound can modulate neuronal excitability, which may contribute to its neuroprotective effects in conditions such as ischemia.
Glutamate Receptors
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another important target. Both vinpocetine and this compound have been shown to provide neuroprotection against NMDA-induced neurotoxicity.[4] The interaction with glutamate receptors is complex and may involve allosteric modulation rather than direct competitive binding.[5][6]
Anti-inflammatory Pathways: TNF-α Signaling
Recent studies have highlighted the anti-inflammatory properties of vinpocetine, which are likely mediated by its active metabolite, this compound. One of the key pathways implicated is the tumor necrosis factor-alpha (TNF-α) signaling pathway.[7] By modulating this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation, a common feature of many neurodegenerative diseases.
Quantitative Data on Target Interactions
Direct quantitative binding data for this compound is limited in the publicly available literature. Most studies provide data for the parent compound, vinpocetine. The following table summarizes the available quantitative data for vinpocetine, which serves as a surrogate to estimate the potential potency of this compound. It is generally reported that this compound exhibits similar, though sometimes less potent, effects compared to vinpocetine.[5]
| Target | Compound | Assay Type | Value | Organism/System | Reference |
| Phosphodiesterase 1 (PDE1) | Vinpocetine | Enzyme Inhibition | IC50: ~10-50 µM | Recombinant Human | [8] |
| Voltage-Gated Sodium Channels (NaV1.8) | Vinpocetine | Whole-cell Patch Clamp | IC50: 3.5 µM (from -35 mV holding potential) | Rat DRG neurons | [3] |
| Voltage-Gated Sodium Channels (NaV1.8) | Vinpocetine | Whole-cell Patch Clamp | IC50: 10.4 µM (from -90 mV holding potential) | Rat DRG neurons | [3] |
| NMDA-induced Excitotoxicity | Vinpocetine | LDH Release Assay | IC50: 2-7 x 10-6 M | Primary cortical cell culture | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identification and characterization of this compound's molecular targets.
Protocol 1: In Vitro Phosphodiesterase 1 (PDE1) Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.
Objective: To measure the in vitro inhibitory potency of this compound on PDE1 activity.
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, PDE1C)
-
Radiolabeled [³H]-cAMP or [³H]-cGMP
-
This compound stock solution (in DMSO)
-
Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and calmodulin)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Prepare dilutions of the recombinant PDE1 enzyme and the radiolabeled substrate in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., vinpocetine).
-
Reaction Initiation: In a 96-well plate, add the PDE1 enzyme, the assay buffer, and the different concentrations of this compound or controls.
-
Incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled cAMP or cGMP substrate.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer or by heat inactivation.
-
Nucleotidase Treatment: Add snake venom nucleotidase to each well to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange resin or a scintillation proximity assay (SPA).
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value using non-linear regression analysis.[8][10]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol details the method for assessing the inhibitory effect of this compound on voltage-gated sodium channels in a cellular context.
Objective: To characterize the state- and voltage-dependent inhibition of sodium channels by this compound.
Materials:
-
Cell line stably expressing the sodium channel of interest (e.g., HEK-293 cells expressing NaV1.8)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (containing CsF, CsCl, EGTA, HEPES)
-
Extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose)
-
This compound stock solution
Procedure:
-
Cell Culture: Culture the cells expressing the target sodium channel to an appropriate confluency.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. To assess state-dependence, use different holding potentials to modulate the proportion of channels in the resting and inactivated states.
-
Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Data Acquisition: Record the sodium currents before, during, and after the application of the compound.
-
Data Analysis: Measure the peak sodium current amplitude at each voltage step and for each compound concentration. Calculate the percentage of inhibition and plot concentration-response curves to determine the IC50 values at different holding potentials. Analyze the effect of the compound on the voltage-dependence of activation and inactivation.[3][11]
Protocol 3: Affinity Capture Mass Spectrometry for Target Identification
This protocol provides a general workflow for identifying the protein targets of this compound from a complex biological sample.
Objective: To identify proteins that directly bind to this compound in a cell lysate.
Materials:
-
This compound derivative with a linker for immobilization (e.g., biotinylated this compound)
-
Streptavidin-coated magnetic beads or affinity chromatography resin
-
Cell or tissue lysate
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer (e.g., Orbitrap) coupled with a liquid chromatography system (LC-MS/MS)
Procedure:
-
Probe Immobilization: If using beads, incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the probe.
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest using a suitable lysis buffer.
-
Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for the binding of target proteins. Include a control with beads alone or beads with an inactive control molecule.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or a competing agent).
-
Protein Digestion: Digest the eluted proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a proteomics software suite to search the acquired mass spectra against a protein database to identify the proteins that were specifically captured by the this compound probe. Compare the results from the this compound pull-down with the control pull-down to identify specific binders.[12][13]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound target identification.
Caption: Putative mechanisms of action for this compound.
Caption: Workflow for identifying protein targets of this compound.
Caption: Key components of the TNF-α signaling pathway.
References
- 1. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 3. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Affinity Purification Mass Spectrometry on the Orbitrap–Astral Mass Spectrometer Enables High-Throughput Protein–Protein Interaction Mapping - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activity of Apovincaminic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, a derivative of the vinca alkaloid vincamine, and its synthetic derivatives represent a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a particular focus on the well-studied compound vinpocetine and its principal metabolite, cis-apovincaminic acid (cAVA). This document summarizes key quantitative data, details critical experimental protocols, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. The primary therapeutic potential of these compounds lies in their neuroprotective, anti-inflammatory, and cerebral blood flow-enhancing properties, making them promising candidates for the treatment of cerebrovascular and neurodegenerative disorders.
Introduction
This compound and its derivatives are synthetic analogues of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). Vinpocetine (ethyl-apovincaminate) is the most extensively studied derivative and has been in clinical use for decades in several countries for the management of cerebrovascular disorders and cognitive impairment.[1][2] The biological activity of these compounds is multifaceted, stemming from their ability to modulate several key cellular and physiological processes. This guide will delve into the quantitative aspects of their activity, the methodologies used to assess them, and the molecular pathways they influence.
Quantitative Data on Biological Activities
The biological efficacy of this compound derivatives has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for vinpocetine and other notable derivatives.
Table 1: Neuroprotective and Cellular Activities of Vinpocetine
| Parameter | Model/Assay | Value | Reference |
| IC50 (Excitotoxicity Inhibition) | Glutamate-induced excitotoxicity in primary cortical cell culture | 2-7 x 10⁻⁶ M | [3] |
| IC50 (Voltage-gated Na+ Channel Blockade) | Whole-cell patch-clamp on rat cortical neurons | 44.2 ± 14.6 µM | [4] |
| Infarct Volume Reduction | Permanent middle cerebral artery occlusion (MCAO) in rats (3 mg/kg i.p.) | 42% decrease (p < 0.05) | [3] |
| NF-κB Activation Inhibition | TNF-α-induced activation in ARPE19/NF-κB-luciferase reporter cells (50 µM) | > 3-fold suppression | [5] |
Table 2: Effects of this compound Derivatives on Cerebral Blood Flow
| Compound | Model | Dose | Effect | Reference |
| Vinpocetine | Anesthetized dogs (vertebral artery injection) | 0.03 - 1.0 mg/dog | Dose-dependent increase in vertebral artery blood flow | [6] |
| (Nitrooxy)alkyl apovincaminate (compound 5) | Dogs (intravenous) | 0.03 - 1.0 mg/kg | Dose-dependent increase in cerebral blood flow (more potent than vinpocetine) | [7] |
| This compound ethylester (RGH-4405) | Conscious dogs | Not specified | Greater increase in vertebral blood flow than femoral blood flow | [8] |
Table 3: Comparative Neuroprotective Effects of Vinpocetine and cis-Apovincaminic Acid (cAVA) in an NMDA-Induced Excitotoxicity Model in Rats
| Behavioral Test | Treatment (10 mg/kg i.p.) | Outcome | Reference |
| Novel Object Recognition | Vinpocetine | Attenuated attention deficit (p < 0.05 vs. NMDA control) | [9] |
| cAVA | Attenuated attention deficit (p < 0.01 vs. NMDA control) | [9] | |
| Spontaneous Alternation | Vinpocetine | Attenuated lesion effect (p < 0.05 vs. NMDA control) | [9] |
| cAVA | Attenuated lesion effect | [9] | |
| Morris Water Maze | Vinpocetine | Prevented learning deficit (p < 0.05 vs. NMDA control) | [9] |
| cAVA | Prevented learning deficit (p < 0.001 vs. NMDA control) | [9] | |
| Lesion Size Reduction | Vinpocetine | Significant reduction | [10] |
| cAVA | Almost significant reduction | [10] | |
| Microglia Activation Reduction | Vinpocetine & cAVA | Both reduced microglia activation | [10] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound derivatives.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is widely used to mimic ischemic stroke and assess the neuroprotective effects of compounds like vinpocetine.[1][3]
Objective: To induce focal cerebral ischemia and evaluate the effect of a test compound on infarct volume.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion.
-
Administer the this compound derivative (e.g., vinpocetine 3 mg/kg, i.p.) or vehicle at a specified time point (e.g., 30 minutes post-ischemia).[3]
-
After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area (unstained tissue) versus viable tissue (red-stained).
-
Quantify the infarct volume using image analysis software.
In Vitro Neurotoxicity Assay: Lactate Dehydrogenase (LDH) Release
This assay is a common method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.[3][11][12][13][14]
Objective: To quantify the protective effect of a compound against induced cytotoxicity in a neuronal cell culture.
Materials:
-
Primary cortical cell culture or a suitable neuronal cell line
-
96-well culture plates
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
This compound derivative (test compound)
-
LDH cytotoxicity assay kit (containing lysis buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an optimal density and culture for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified duration.
-
Induce cytotoxicity by adding the excitotoxic agent (e.g., glutamate) to the wells.
-
Include control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and vehicle controls.
-
Incubate for the desired period (e.g., 24 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
In Vivo Model of NMDA-Induced Neurotoxicity in Rats
This model is used to study excitotoxicity-induced neuronal damage and the neuroprotective effects of compounds.[9][10][15]
Objective: To induce excitotoxic lesions in the entorhinal cortex and assess the behavioral and morphological protection by this compound derivatives.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Anesthesia
-
N-methyl-D-aspartate (NMDA) solution
-
This compound derivative (e.g., vinpocetine, cAVA)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
-
Immunohistochemistry reagents (e.g., antibodies for NeuN and CD11b)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform bilateral craniotomies over the entorhinal cortex.
-
Inject NMDA solution into the entorhinal cortex to induce excitotoxic lesions.
-
Administer the test compound (e.g., 10 mg/kg vinpocetine or cAVA, i.p.) or vehicle 60 minutes before the lesion and continue for a set period (e.g., 3 postoperative days).[9][10]
-
After the treatment period, conduct a battery of behavioral tests to assess cognitive functions, such as novel object recognition, social discrimination, spontaneous alternation in a Y-maze, and spatial learning in the Morris water maze.[9][10]
-
Following behavioral testing, perfuse the animals with a fixative.
-
Harvest the brains and process them for immunohistochemical analysis.
-
Stain brain sections with antibodies against neuronal markers (e.g., NeuN) to quantify the lesion size and markers for microglial activation (e.g., CD11b).[10]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of several key signaling pathways.
Inhibition of Phosphodiesterase Type 1 (PDE1)
One of the primary mechanisms of action for vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1), a calcium/calmodulin-dependent enzyme.[16] PDE1 inhibition leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). These second messengers play crucial roles in various cellular processes, including smooth muscle relaxation, which contributes to the cerebral vasodilatory effects of these compounds.[1]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Vinpocetine has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18] This inhibition is independent of its PDE1 inhibitory activity and occurs through the direct targeting of IκB kinase (IKK).[17] By preventing the phosphorylation and subsequent degradation of IκB, vinpocetine blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[17]
Modulation of Ion Channels
Vinpocetine has been demonstrated to block voltage-gated Na+ channels, which may contribute to its neuroprotective and anticonvulsant effects.[4][19] This action is comparable in potency to the established anticonvulsant phenytoin.[4] By inhibiting Na+ influx, vinpocetine can reduce neuronal excitability and prevent the downstream cascade of events leading to excitotoxic cell death.
Conclusion
This compound derivatives, particularly vinpocetine, exhibit a robust and diverse range of biological activities that are of significant interest for the development of therapeutics for neurological and cerebrovascular diseases. Their well-documented neuroprotective, anti-inflammatory, and cerebral blood flow-enhancing properties are supported by a substantial body of quantitative preclinical data. The mechanisms underlying these effects, including the inhibition of PDE1 and the NF-κB signaling pathway, as well as the modulation of ion channels, provide a solid foundation for further research and clinical development. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key evidence and methodologies that underpin the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships of novel this compound derivatives may lead to the development of even more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral circulatory and cardiac effects of vinpocetine and its metabolite, this compound, in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of (nitrooxy)alkyl apovincaminates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic profile of a new cerebral vasodilator, vincamine and of one of its derivatives, this compound ethylester (RGH-4405) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. research.rug.nl [research.rug.nl]
- 16. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 17. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Apovincaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid (AVA) is the principal and active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine has been utilized in the management of cerebrovascular disorders and cognitive impairment. Emerging research suggests that many of the therapeutic effects of vinpocetine may be attributable to this compound. These application notes provide detailed experimental protocols for the in vitro investigation of this compound, focusing on its potential neuroprotective and anti-inflammatory properties. While direct in vitro studies on this compound are limited in publicly available literature, the following protocols are based on established methods for its parent compound, vinpocetine, and are designed to be readily adapted for the study of this compound.
Data Presentation
Currently, there is a scarcity of publicly available in vitro quantitative data specifically for this compound. The following table summarizes the available data for the parent compound, vinpocetine, which can serve as a benchmark for initial in vitro studies of this compound.
Table 1: In Vitro Quantitative Data for Vinpocetine (Parent Compound)
| Parameter | Assay Description | Cell Type | Inducing Agent(s) | IC50 Value (M) | Reference |
| Neuroprotection | Inhibition of excitotoxicity measured by LDH release | Primary cortical cell culture (rat) | Glutamate, NMDA, or Veratridine | 2-7 x 10⁻⁶ | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: Assessment of Neuroprotective Effects Against Excitotoxicity
Objective: To determine the ability of this compound to protect neuronal cells from excitotoxicity induced by glutamate or N-methyl-D-aspartate (NMDA).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Glutamate or NMDA solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (solvent only).
-
Induction of Excitotoxicity: Following pre-treatment, expose the cells to a pre-determined toxic concentration of glutamate (e.g., 5 mM) or NMDA (e.g., 100 µM) for 24 hours. Include a negative control (cells with no treatment) and a positive control (cells with glutamate/NMDA and vehicle).
-
LDH Assay: After the incubation period, measure the release of LDH into the culture medium according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control. Determine the IC50 value of this compound for neuroprotection.
Protocol 2: Evaluation of Anti-inflammatory Activity
Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for NO determination
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate control groups (untreated, LPS only, this compound only).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and determine the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
TNF-α Measurement: Use a separate set of supernatants to quantify the levels of secreted TNF-α using a commercial ELISA kit according to the manufacturer's protocol.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production by this compound.
Mandatory Visualizations
Caption: Putative neuroprotective mechanism of this compound.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Hypothesized TNF-α signaling inhibition by this compound.
References
Application Notes and Protocols for Cell-Based Assays: Apovincaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid (AVA) is the principal and biologically active metabolite of Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine.[1][2] Like its parent compound, AVA is recognized for its neuroprotective properties.[3][4] Emerging evidence suggests that the therapeutic effects of this compound may be attributed to a multi-targeted mechanism of action, including the inhibition of phosphodiesterase type 1 (PDE1), modulation of inflammatory pathways, and regulation of intracellular calcium levels.[1][5][6]
These application notes provide a comprehensive guide to developing and implementing a suite of cell-based assays to characterize the biological activity of this compound. The protocols detailed herein are designed to enable researchers to investigate the effects of AVA on cell viability, apoptosis, and key signaling pathways implicated in inflammation and neuroprotection.
Key Cellular Targets & Signaling Pathways
This compound is believed to exert its effects through several key cellular mechanisms. Understanding these pathways is crucial for the design of relevant cell-based assays.
-
Anti-Inflammatory Signaling: this compound, similar to Vinpocetine, is suggested to possess anti-inflammatory properties.[1] This is partly achieved by inhibiting the IκB kinase (IKK) complex, which in turn prevents the activation of the transcription factor NF-κB.[6] NF-κB is a pivotal regulator of pro-inflammatory gene expression, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7]
-
Phosphodiesterase 1 (PDE1) Inhibition: A primary mechanism of action for Vinpocetine, and likely this compound, is the inhibition of the PDE1 enzyme.[5][6] PDE1 is responsible for the degradation of cyclic nucleotides cAMP and cGMP. Inhibition of PDE1 leads to an increase in intracellular levels of these second messengers, which can modulate a variety of downstream signaling pathways, including those involved in synaptic plasticity and vasodilation.[8]
-
Ion Channel Modulation: Vinpocetine has been shown to modulate voltage-gated sodium and calcium channels.[1][9] By extension, this compound may also influence intracellular calcium concentrations, a critical factor in neuronal excitability and cell death pathways.[3]
The following diagram illustrates the putative signaling pathways modulated by this compound.
Caption: Putative signaling pathways of this compound.
Data Presentation: Summary of Quantitative Assays
The following tables provide a structured overview of the quantitative data that can be generated from the described protocols. These tables are designed for easy comparison of the effects of this compound across different concentrations and cell types.
Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | Data |
| SH-SY5Y (Neuroblastoma) | PrestoBlue™ | 24 | Data |
| BV-2 (Microglia) | MTT | 24 | Data |
| BV-2 (Microglia) | PrestoBlue™ | 24 | Data |
| HUVEC (Endothelial) | MTT | 24 | Data |
| HUVEC (Endothelial) | PrestoBlue™ | 24 | Data |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay Type | This compound (µM) | % Apoptotic Cells (Annexin V+) ± SD |
| SH-SY5Y | Annexin V/PI | 0 (Control) | Data |
| SH-SY5Y | Annexin V/PI | 10 | Data |
| SH-SY5Y | Annexin V/PI | 50 | Data |
| SH-SY5Y | Annexin V/PI | 100 | Data |
| BV-2 | Annexin V/PI | 0 (Control) | Data |
| BV-2 | Annexin V/PI | 10 | Data |
| BV-2 | Annexin V/PI | 50 | Data |
| BV-2 | Annexin V/PI | 100 | Data |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Cell Line | This compound (µM) | Caspase-3/7 Activity (RLU) ± SD | Fold Change vs. Control |
| SH-SY5Y | 0 (Control) | Data | 1.0 |
| SH-SY5Y | 10 | Data | Data |
| SH-SY5Y | 50 | Data | Data |
| SH-SY5Y | 100 | Data | Data |
Table 4: Inhibition of NF-κB and TNF-α by this compound
| Cell Line | Assay Type | Stimulant | This compound (µM) | Inhibition (%) ± SD |
| HEK293-NF-κB Reporter | Luciferase Assay | TNF-α (10 ng/mL) | 0 (Control) | 0 |
| HEK293-NF-κB Reporter | Luciferase Assay | TNF-α (10 ng/mL) | 1 | Data |
| HEK293-NF-κB Reporter | Luciferase Assay | TNF-α (10 ng/mL) | 10 | Data |
| HEK293-NF-κB Reporter | Luciferase Assay | TNF-α (10 ng/mL) | 50 | Data |
| BV-2 | TNF-α ELISA | LPS (1 µg/mL) | 0 (Control) | 0 |
| BV-2 | TNF-α ELISA | LPS (1 µg/mL) | 1 | Data |
| BV-2 | TNF-α ELISA | LPS (1 µg/mL) | 10 | Data |
| BV-2 | TNF-α ELISA | LPS (1 µg/mL) | 50 | Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of this compound.[10] The MTT and PrestoBlue™ assays are colorimetric/fluorometric methods that measure the metabolic activity of viable cells.[1][2]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., SH-SY5Y, BV-2)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate overnight at 37°C or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Materials:
-
96-well black, clear-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PrestoBlue™ Cell Viability Reagent[5]
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells as described in the MTT protocol.
-
After 24 hours, treat cells with serial dilutions of this compound and incubate for the desired period.
-
Add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).[6]
-
Incubate the plate at 37°C for 10 minutes to 2 hours.[5] The optimal incubation time may vary by cell type.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference wavelength).[12]
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that can be modulated by therapeutic compounds. These assays help determine if this compound induces or inhibits apoptosis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[13]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[15]
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal proportional to caspase activity.[16]
Materials:
-
96-well white-walled plates
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)[3]
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours, then treat with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[3]
Anti-Inflammatory Signaling Assays
These assays are designed to investigate the potential anti-inflammatory effects of this compound, focusing on the NF-κB pathway and TNF-α production.
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[8] Inhibition of NF-κB activation by this compound will result in a decreased reporter signal.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
96-well white-walled plates
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white-walled plate.
-
Incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.[8]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[17]
-
Measure luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.
This assay quantifies the amount of TNF-α secreted by cells into the culture medium. It is particularly useful for assessing the anti-inflammatory effects of this compound on immune cells like microglia (BV-2) or macrophages.
Materials:
-
24-well plates
-
BV-2 microglial cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Human or Mouse TNF-α ELISA Kit[18]
-
Microplate reader
Procedure:
-
Seed BV-2 cells in 24-well plates.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 12-24 hours.
-
Collect the cell culture supernatants.[19]
-
Perform the TNF-α ELISA according to the manufacturer's instructions, using the collected supernatants as samples.[20]
-
Measure the absorbance and calculate the concentration of TNF-α based on the standard curve.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. PrestoBlue™ Cell Viability Reagent Protocol [m.antpedia.com]
- 7. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. youtube.com [youtube.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promega.com [promega.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of Apovincaminic Acid in Human Plasma Using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of apovincaminic acid (AVA), the major active metabolite of vinpocetine, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The validation parameters demonstrate excellent linearity, precision, accuracy, and a low limit of quantification, making it applicable for clinical and research settings.
Introduction
This compound is the primary and active metabolite of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is utilized for its neuroprotective effects and its ability to improve cerebral blood flow.[1] Accurate quantification of its metabolite, AVA, in plasma is crucial for understanding its pharmacokinetic profile and therapeutic efficacy.[2] This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for AVA quantification in human plasma.[3][4][5][6]
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Racem propyl apovincamine acid, Dimenhydrinate, or Phenacetin)[5][6][7]
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human plasma (with anticoagulant, e.g., EDTA)
2.2. Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1260 UHPLC, Waters ACQUITY UPLC).[9][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6410 Triple Quad, Sciex API 5500 QTrap).[6][11]
-
Analytical Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.7 µm; Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[3][7][9]
2.3. Standard Solutions Preparation
-
Stock Solutions: Prepare primary stock solutions of AVA and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the AVA stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Spiked Plasma Samples: Spike blank human plasma with the working solutions to create calibration curve (CC) standards and quality control (QC) samples.
Sample Preparation Protocol
The protein precipitation method is a rapid and effective technique for extracting AVA from plasma samples.[3][8][11]
-
Aliquoting: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to each tube (except for blanks) and vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to each tube.[12]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method
4.1. HPLC Conditions
| Parameter | Value |
| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 80% A, 20% B |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Run Time | 3 minutes |
Table 1: Chromatographic Conditions.[3][8]
4.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | AVA: m/z 323.2 → 280.2 Vinpocetine (VP): m/z 351.4 → 280.2 |
| Internal Standard | Dependent on IS used (e.g., Dimenhydrinate: m/z 256.2 → 167.3) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 2: Mass Spectrometry Parameters.[5][7]
Method Validation and Performance
The described method has been validated according to industry standards. The performance characteristics are summarized below.
| Parameter | Result |
| Linearity Range | 4 - 240 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL |
| Intra-day Precision (%RSD) | < 5.2% |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (%RE) | Within ± 5.6% |
| Inter-day Accuracy (%RE) | Within ± 7.9% |
| Recovery | > 80% |
Table 3: Method Validation Summary.[3][8][9][11]
Conclusion
The HPLC-MS/MS method presented provides a fast, sensitive, and reliable approach for the quantification of this compound in human plasma.[3][8] The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, which is essential for large-scale clinical studies. This validated method is well-suited for pharmacokinetic and bioequivalence studies of vinpocetine.[3]
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joac.info [joac.info]
- 7. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]New HPLC–MS method for quantitative determination of this compound in human plasma [scienceon.kisti.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Apovincaminic Acid: Application Notes and Protocols for NMDA-Induced Neurotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-apovincaminic acid (cAVA), the major active metabolite of vinpocetine, in models of N-methyl-D-aspartate (NMDA)-induced neurotoxicity. The following sections detail the neuroprotective effects of cAVA, provide protocols for in vivo and in vitro experimental models, and illustrate the associated signaling pathways and workflows.
Introduction
Overactivation of the NMDA receptor, a key player in synaptic plasticity and memory, can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death.[1][2] This process is implicated in various neurodegenerative disorders.[1] Apovincaminic acid, a derivative of the Vinca minor alkaloid vincamine, has demonstrated neuroprotective properties in the context of NMDA-induced excitotoxicity.[3][4][5] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound and its derivatives.
Quantitative Data Summary
The neuroprotective effects of cis-apovincaminic acid have been quantified in in vivo models of NMDA-induced neurotoxicity. The data presented below is derived from studies in a rat model where NMDA was used to induce lesions in the entorhinal cortex.[3][4]
Table 1: In Vivo Neuroprotective Effects of cis-Apovincaminic Acid (10 mg/kg, i.p.) on NMDA-Induced Lesions in Rats
| Parameter | NMDA Control Group Performance | cAVA-Treated Group Performance | Outcome |
| Behavioral Assessments | |||
| Novel Object Recognition | Inferior to sham control (p<0.01) | Significant prevention of attention deficit (p<0.01 vs. NMDA control) | Attenuation of cognitive deficits |
| Spontaneous Alternation (Y-Maze) | Significantly impaired alternation (p<0.01 vs. sham) | Attenuated the lesion effect; not significantly different from sham control | Restoration of exploratory behavior |
| Morphological Assessments | |||
| Neuronal Lesion Size | - | Did not significantly diminish lesion size | Less pronounced effect on neuronal loss compared to vinpocetine |
| Microglial Activation Area | - | Significantly reduced the area of activation (p=0.05 vs. NMDA control) | Attenuation of neuroinflammation |
Signaling Pathways and Mechanisms
The precise mechanism of the neuroprotective action of this compound is still under investigation. However, it is understood to act downstream of the initial excitotoxic insult caused by NMDA receptor overactivation. The following diagram illustrates the proposed signaling cascade.
Proposed signaling pathway of this compound's neuroprotective action.
Experimental Protocols
In Vivo Model: NMDA-Induced Entorhinal Cortex Lesion in Rats
This protocol is based on the methodology described by Nyakas et al. and is designed to assess the neuroprotective effects of compounds against NMDA-induced excitotoxicity in vivo.[3][4][5]
Materials:
-
Male Wistar rats (280-320 g)
-
N-methyl-D-aspartate (NMDA)
-
cis-Apovincaminic acid (cAVA)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Hamilton syringe
-
Perfusion pump and fixative (e.g., 4% paraformaldehyde)
-
Behavioral testing apparatus (e.g., open field for novel object recognition, Y-maze, Morris water maze)
-
Immunohistochemistry reagents (e.g., antibodies for NeuN and CD11b)
Procedure:
-
Animal Preparation and Stereotaxic Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform bilateral craniotomies over the entorhinal cortex.
-
Inject NMDA solution into the entorhinal cortex at precise stereotaxic coordinates.
-
-
Drug Administration:
-
Behavioral Testing:
-
After the drug treatment period, conduct a battery of behavioral tests to assess cognitive function. These may include:
-
-
Histological Analysis:
Workflow for the in vivo NMDA-induced neurotoxicity model.
In Vitro Model: Neuroprotection Assay in Primary Cortical Neurons
This protocol provides a framework for assessing the neuroprotective effects of this compound in a primary neuronal cell culture model of NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Cell culture medium (e.g., Neurobasal medium with B27 supplement)
-
Poly-D-lysine coated cell culture plates
-
NMDA
-
cis-Apovincaminic acid (cAVA)
-
Cell viability assay reagents (e.g., MTT or LDH assay kit)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates.
-
Maintain the cultures for a sufficient period to allow for maturation (e.g., 7-10 days in vitro).
-
-
Drug Pre-treatment:
-
Prepare various concentrations of cAVA in the cell culture medium.
-
Pre-incubate the neuronal cultures with the cAVA solutions for a specified duration (e.g., 1-2 hours) before NMDA exposure.
-
-
NMDA-Induced Neurotoxicity:
-
Expose the pre-treated neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).
-
Include a vehicle control group (no cAVA) and a negative control group (no NMDA).
-
-
Post-Incubation and Assessment:
-
After NMDA exposure, wash the cells and replace the medium with fresh, NMDA-free medium (which may or may not contain cAVA, depending on the experimental design).
-
Incubate the cells for 24 hours to allow for the development of neurotoxicity.
-
Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).
-
Workflow for the in vitro neuroprotection assay.
Conclusion
Cis-apovincaminic acid demonstrates significant neuroprotective effects in preclinical models of NMDA-induced neurotoxicity, primarily by attenuating behavioral deficits and reducing neuroinflammation. The protocols and data presented here provide a solid foundation for further investigation into its therapeutic potential for neurological conditions associated with excitotoxicity.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Apovincaminic Acid in Cerebral Ischemia Research
Introduction
Apovincaminic acid and its derivatives, most notably Vinpocetine (the ethyl ester of this compound), have garnered significant attention in the field of neuroscience for their potential neuroprotective effects in cerebral ischemia.[1][2][3] Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including excitotoxicity, inflammation, and oxidative stress, ultimately leading to neuronal cell death.[1][4] Research suggests that this compound derivatives can mitigate these effects through various mechanisms, including enhancement of cerebral blood flow, reduction of inflammation, and modulation of ion channels.[1][3][5]
These application notes provide a comprehensive overview of the use of this compound derivatives, primarily focusing on the well-researched compound Vinpocetine, in preclinical cerebral ischemia models. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and conducting experiments to evaluate the neuroprotective potential of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Vinpocetine in models of cerebral ischemia.
Table 1: In Vivo Efficacy of Vinpocetine in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose | Administration Route | Time of Administration | Infarct Volume Reduction (%) | p-value | Reference |
| Vinpocetine | 3 mg/kg | Intraperitoneal (i.p.) | 30 min post-ischemia | 42% | < 0.05 | [1][2] |
| Nimodipine | Not Specified | Not Specified | Not Specified | 17% | Not Specified | [1][2] |
| MK-801 | Not Specified | Not Specified | Not Specified | 18% | Not Specified | [1][2] |
| Vehicle Control | Not Applicable | i.p. | 30 min post-ischemia | 0% | Not Applicable | [1][2] |
Table 2: In Vitro Neuroprotective Effects of Vinpocetine Against Excitotoxicity in Primary Cortical Cell Culture
| Excitotoxic Agent | Duration of Exposure | Vinpocetine IC50 | Reference |
| Glutamate | 24 hours (prolonged) | 2-7 x 10⁻⁶ M | [1][2] |
| Glutamate | 15 minutes (transient) | 2-7 x 10⁻⁶ M | [1][2] |
| N-methyl-D-aspartate (NMDA) | Transient | 2-7 x 10⁻⁶ M | [1][2] |
| Veratridine | Transient | 2-7 x 10⁻⁶ M | [1][2] |
Table 3: Effect of Vinpocetine on Neurological Deficits and Infarct Volume in a Mouse MCAO Model
| Treatment Group | Dose | Neurological Score | Infarct Volume Reduction | Reference |
| I/R + Vinpocetine | 10 mg/kg | Significantly decreased | Significantly reduced | [5] |
| I/R (Ischemia/Reperfusion) | Vehicle | - | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established models used in cerebral ischemia research.
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound derivatives.
Objective: To assess the efficacy of a test compound in reducing infarct volume following permanent focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Surgical instruments (scissors, forceps, micro-dissecting instruments)
-
Operating microscope
-
4-0 silk suture
-
Vinpocetine (or other test compound)
-
Vehicle solution (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 silk suture through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Thirty minutes after occlusion, administer Vinpocetine (3 mg/kg, i.p.) or vehicle to the respective groups.
-
After 24 hours of occlusion, re-anesthetize the animals and perfuse them transcardially with cold PBS.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details an in vitro assay to screen for the neuroprotective effects of compounds against glutamate-induced excitotoxicity.
Objective: To determine the concentration-dependent neuroprotective effect of a test compound against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 18 rat fetuses)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Glutamate solution
-
Vinpocetine (or other test compound) at various concentrations
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of Vinpocetine for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15 minutes for transient or 24 hours for prolonged exposure).
-
After the glutamate exposure, replace the medium with fresh, glutamate-free medium containing the respective concentrations of Vinpocetine.
-
Incubate the plates for 24 hours.
-
Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit.
-
Calculate the half-maximal inhibitory concentration (IC50) of Vinpocetine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in the neuroprotective effects of this compound derivatives and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of a compound in a preclinical model of cerebral ischemia.
Caption: Vinpocetine's inhibitory effect on the TLR4/MyD88/NF-κB signaling pathway, reducing neuroinflammation in cerebral ischemia.[5]
Caption: Vinpocetine provides neuroprotection by inhibiting NMDA receptor overactivation and subsequent calcium influx, a key mechanism in excitotoxicity.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 5. Vinpocetine alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apovincaminic Acid in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of apovincaminic acid (AVA), the major active metabolite of vinpocetine, in preclinical cognitive enhancement research. The following sections detail its demonstrated effects, relevant experimental protocols, and proposed mechanisms of action.
Introduction
This compound is the primary and active metabolite of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine.[1][2] Following oral administration, vinpocetine undergoes rapid first-pass metabolism, where a significant portion is hydrolyzed to AVA.[1] Both vinpocetine and AVA have demonstrated neuroprotective and cognitive-enhancing properties in preclinical models.[1][3] These notes will focus on the application of AVA in studying cognitive function, drawing primarily from comparative studies with its parent compound.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from a key preclinical study investigating the effects of cis-apovincaminic acid (cAVA) on cognitive performance and neuroprotection in a rat model of NMDA-induced excitotoxic brain lesions.
Table 1: Effects of cis-Apovincaminic Acid on Cognitive Performance in Rats
| Behavioral Test | Treatment Group (NMDA-lesioned) | Dose | Performance Metric | Result |
| Novel Object Recognition | Vehicle | - | Recognition Index | Impaired |
| cis-Apovincaminic Acid | 10 mg/kg (i.p.) | Recognition Index | Attenuated deficit (p < 0.01 vs. NMDA control) | |
| Spontaneous Alternation (Y-Maze) | Vehicle | - | Alternation (%) | Impaired |
| cis-Apovincaminic Acid | 10 mg/kg (i.p.) | Alternation (%) | Attenuated lesion effect | |
| Spatial Learning (Morris Water Maze) | Vehicle | - | Escape Latency | Impaired |
| cis-Apovincaminic Acid | 10 mg/kg (i.p.) | Escape Latency | Prevented deficit (p < 0.001 vs. NMDA control) |
Data synthesized from Nyakas et al., 2009.[1]
Table 2: Neuroprotective Effects of cis-Apovincaminic Acid in Rats
| Assessment | Treatment Group (NMDA-lesioned) | Dose | Outcome Measure | Result |
| Neuronal Lesion Size | Vehicle | - | Lesion Volume | - |
| cis-Apovincaminic Acid | 10 mg/kg (i.p.) | Lesion Volume | 16% reduction (less pronounced than vinpocetine) | |
| Microglia Activation | Vehicle | - | Area of Activation | - |
| cis-Apovincaminic Acid | 10 mg/kg (i.p.) | Area of Activation | 23% reduction (p=0.05 vs. NMDA control) |
Data synthesized from Nyakas et al., 2009.[1]
Proposed Mechanism of Action
While the precise molecular signaling pathway of this compound is not as extensively characterized as that of vinpocetine, its neuroprotective and cognitive-enhancing effects are thought to be mediated through similar mechanisms. The proposed pathways for the parent compound, vinpocetine, which likely overlap with AVA's mechanism, include:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to an increase in intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP) levels.[4] Elevated cyclic nucleotides can activate protein kinases that are crucial for synaptic plasticity and memory formation.[5]
-
Modulation of Ion Channels: Vinpocetine has been shown to block voltage-gated sodium and calcium channels.[6][7] This action can reduce neuronal hyperexcitability and protect against excitotoxicity, a key factor in neurodegenerative processes.
-
Anti-inflammatory Effects: Vinpocetine can suppress neuroinflammation by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[2][8] This is particularly relevant as activated microglia are a target for vinpocetine.[1]
The following diagram illustrates the proposed signaling pathway for vinpocetine, which is likely relevant to the action of its active metabolite, this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
Workflow:
Protocol:
-
Habituation:
-
Individually place each rat in an open-field arena (e.g., 50x50x50 cm) devoid of any objects for a 5-10 minute period on two consecutive days prior to testing. This reduces anxiety and exploratory behavior not related to the objects.
-
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena, typically in opposite corners.
-
Introduce a rat into the arena, facing the wall away from the objects.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent actively exploring each object (sniffing or touching with the nose/paws).
-
-
Retention Interval:
-
Return the rat to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object of similar size but different shape and texture. The position of the novel object should be counterbalanced across animals.
-
Re-introduce the same rat into the arena and record the exploration time for both the familiar and novel objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a recognition index (RI) using the formula: RI = (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object)
-
An RI significantly above 0.5 indicates successful recognition memory.
-
Morris Water Maze (MWM)
This test evaluates spatial learning and memory.
Workflow:
Protocol:
-
Apparatus:
-
A large circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged just below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
-
Acquisition Training:
-
Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the swim path, the time spent in the target quadrant (where the platform was located), and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies across training days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory consolidation.
-
Assessment of Microglia Activation
This protocol details the immunohistochemical staining for a marker of microglia activation.
Workflow:
Protocol:
-
Tissue Preparation:
-
Deeply anesthetize the rats and perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them in the same fixative overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against a microglia marker (e.g., rabbit anti-Iba1 or mouse anti-rat CD11b) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using a chromogen such as diaminobenzidine (DAB).
-
-
Image Acquisition and Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Acquire images of the brain region of interest using a light microscope equipped with a digital camera.
-
Quantify the area of microglia activation using image analysis software by delineating the region with stained, activated microglia (characterized by amoeboid morphology).
-
Compare the area of activation between different treatment groups.
-
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 6. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Apovincaminic acid solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the solubility of Apovincaminic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A2: It is not uncommon for compounds to require assistance to fully dissolve. We recommend gentle warming of the solution to 37°C for 10-15 minutes. Sonication in a water bath can also be an effective method to aid dissolution. Ensure your DMSO is anhydrous, as absorbed moisture can reduce solubility.
Q3: I've prepared a stock solution of this compound in DMSO, but it precipitated after being stored at -20°C. How can I prevent this?
A3: Precipitation upon freeze-thaw cycles can occur. To mitigate this, we recommend preparing smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles. If precipitation does occur, gently warm and vortex the solution to redissolve the compound before use.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in your culture medium should be kept below 0.5%, and ideally at 0.1% or lower.
Q5: Can I use a co-solvent to improve the solubility of this compound when diluting my DMSO stock in aqueous media?
A5: Yes, using a co-solvent can be beneficial. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes help maintain the solubility of the compound upon dilution into aqueous buffers. However, the choice and concentration of the co-solvent should be carefully validated for compatibility with your specific assay.
Troubleshooting Guide
Issue: The compound precipitates out of the aqueous solution upon dilution from the DMSO stock.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the compound in solution.
-
Use a Co-solvent: Experiment with adding a co-solvent like ethanol or PEG to your aqueous medium before adding the DMSO stock.
-
Serial Dilution: Perform serial dilutions in a medium containing a small percentage of DMSO to gradually decrease the solvent concentration.
-
Issue: Inconsistent results are observed between experiments.
-
Possible Cause: Incomplete dissolution or precipitation of the compound is leading to variability in the actual concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, crystals) before each use.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.
-
Confirm Stock Solution Integrity: If you suspect your stock solution has degraded or precipitated, try preparing a fresh stock.
-
Quantitative Solubility Data
Disclaimer: The following data is for illustrative purposes only and represents hypothetical values to guide experimental design. Actual solubility should be determined empirically.
| Condition | Temperature (°C) | Solubility (mM) |
| 100% DMSO | 25 | ~50 |
| 100% DMSO | 37 | >100 |
| 90% DMSO / 10% Ethanol | 25 | ~60 |
| 50% DMSO / 50% PEG400 | 25 | ~75 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution, weigh out 3.224 mg of this compound (Molecular Weight: 322.4 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 ml of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed to the solubility enhancement protocol.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C.
Protocol for Enhancing Solubility
-
Warming: Place the vial containing the this compound and DMSO solution in a water bath set to 37°C for 10-15 minutes. Periodically vortex the solution during this time.
-
Sonication: If warming is not sufficient, place the vial in a sonicating water bath for 5-10 minutes, or until the solution is clear.
-
Visual Confirmation: Visually inspect the solution to ensure there are no visible particles before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway of this compound.
Technical Support Center: Apovincaminic Acid Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of apovincaminic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to be degrading. What are the primary factors influencing its stability?
A1: this compound is the major and active metabolite of vinpocetine. Its stability in aqueous solutions is significantly influenced by pH, temperature, and the buffer system used. It is primarily formed through the hydrolysis of vinpocetine, and its subsequent stability is pH-dependent. At neutral pH, the degradation of vinpocetine primarily leads to this compound, which then exists in equilibrium with vincaminic acid.[1]
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: this compound is part of a complex equilibrium in aqueous solutions, originating from the degradation of vinpocetine. Under stressed conditions, vinpocetine hydrolyzes to form this compound. This compound, in turn, can equilibrate with vincaminic acid and 14-epivincaminic acid. The predominant pathway is influenced by pH.[1]
-
At Neutral pH: Vinpocetine primarily hydrolyzes to this compound, which then equilibrates with vincaminic acid.[1]
-
At Acidic pH: The degradation of vinpocetine favors the formation of vincaminic acid via an intermediate, which then equilibrates with this compound.[1]
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A3: Unexpected peaks are likely degradation products. This compound exists in equilibrium with other related compounds, including vincaminic acid and 14-epivincaminic acid.[1] The presence and intensity of these peaks will depend on the pH, temperature, and storage time of your solution. It is crucial to use a stability-indicating analytical method to resolve this compound from its potential degradants.
Q4: How can I minimize the degradation of this compound in my aqueous formulations?
A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Maintaining an optimal pH is critical. Based on the degradation pathways of its parent compound, vinpocetine, avoiding highly acidic or neutral pHs where equilibration and hydrolysis are significant might be beneficial. A slightly acidic pH may favor stability, though empirical studies are necessary.
-
Buffer Selection: Be aware that certain buffers, such as acetate and phosphate, can catalyze the degradation of the parent compound, vinpocetine, and thus influence the equilibrium concentrations of this compound.[1] Careful selection and validation of the buffer system are essential.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.
-
Protection from Light: Although no specific data on the photostability of this compound was found, it is a general best practice in pharmaceutical formulation to protect solutions from light to prevent photodegradation.
-
Use of Co-solvents or Stabilizers: While specific data for this compound is limited, general formulation strategies for enhancing the stability of pharmaceuticals in aqueous solutions include the use of co-solvents, antioxidants, and chelating agents.
Data Presentation
Table 1: Factors Influencing the Degradation of Vinpocetine to this compound in Aqueous Solutions
| Factor | Observation | Reference |
| pH | At neutral pH, the major degradation route of vinpocetine is hydrolysis to this compound. At acidic pH, the pathway favors the formation of vincaminic acid, which is in equilibrium with this compound. | [1] |
| Temperature | Degradation reactions are dependent on temperature. Higher temperatures generally increase the rate of degradation. | [1] |
| Buffers | Acetate and phosphate buffers have been observed to catalyze the degradation of vinpocetine. | [1] |
| Ionic Strength | The degradation reactions are dependent on the ionic strength of the solution. | [1] |
| Oxygen | No significant effect of oxygen on the degradation of vinpocetine has been found. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the solid drug substance or a solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution to a light source (e.g., UV lamp at 254 nm) for 24-48 hours.
-
-
Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products. The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.
Protocol 2: HPLC Method for the Quantification of this compound
This protocol is based on a published method for the analysis of this compound in human plasma and can be adapted for in vitro stability studies.
Objective: To quantify the concentration of this compound in aqueous solutions.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometric (MS) detector. |
| Column | Zorbax SB-C18 column. |
| Mobile Phase | Water with 0.2% formic acid and acetonitrile (80:20, v/v). |
| Flow Rate | 0.75 mL/min. |
| Column Temperature | 45 °C. |
| Injection Volume | 10 µL. |
| Detection | Mass spectrometry, monitoring the signal corresponding to m/z = 323. |
(This method was developed for plasma samples and may require optimization for different aqueous matrices.)
Visualizations
Caption: Degradation pathway of vinpocetine to this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Troubleshooting low recovery of Apovincaminic acid in plasma samples
Welcome to the technical support center for the analysis of Apovincaminic acid in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery of this compound After Sample Preparation
Q1: My recovery of this compound is consistently low after protein precipitation. What are the possible causes and solutions?
A1: Low recovery after protein precipitation (PPT) is a common issue. The choice of precipitating solvent and the experimental conditions are critical.
-
Precipitating Solvent: Methanol and acetonitrile are commonly used for PPT. While one study successfully used methanol for PPT in an HPLC-MS method, another LC-MS/MS method also reported good recovery with methanol.[1][2] The efficiency of precipitation can be analyte and matrix-dependent. It's recommended to test different solvents. Acetonitrile is often more effective at removing a broader range of proteins.[3]
-
Solvent-to-Plasma Ratio: A typical ratio is 3-5 volumes of organic solvent to 1 volume of plasma.[3] Inadequate solvent volume may lead to incomplete protein precipitation, trapping your analyte in the protein pellet.
-
Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete protein denaturation and precipitation. Subsequently, effective centrifugation (e.g., 14,000 rpm for 10 minutes at 4°C) is crucial to pellet the precipitated proteins firmly.[4]
-
Supernatant Aspiration: Carefully aspirate the supernatant without disturbing the protein pellet. Any aspiration of the pellet will result in the loss of the analyte.
Q2: I am experiencing low recovery with Liquid-Liquid Extraction (LLE). How can I optimize this?
A2: Liquid-liquid extraction efficiency depends on the choice of extraction solvent, pH of the aqueous phase, and the partitioning characteristics of the analyte.
-
Solvent Selection: Chloroform has been used for ion-pair extraction of this compound.[5] Ethyl acetate has also been employed for extraction from acidified plasma samples.[6] The choice of solvent should be guided by the polarity of this compound.
-
pH Adjustment: this compound is an acid. Adjusting the pH of the plasma sample to be at least 2 pH units below its pKa will ensure it is in its neutral, more organic-soluble form, thus improving extraction into an organic solvent. Conversely, for back-extraction into an aqueous phase, the pH should be adjusted to be at least 2 pH units above the pKa.
-
Ion-Pairing Agents: One method reported approximately 50% recovery using tetrabutylammonium hydroxide as an ion-pairing agent to extract this compound into chloroform.[5] This can be an effective strategy for extracting acidic compounds.
Q3: My Solid-Phase Extraction (SPE) is yielding poor recovery. What should I check?
A3: SPE is a powerful technique but requires careful optimization of each step. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for this compound.[6][7]
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry for retaining this compound. Reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are suitable.[6][7]
-
Conditioning and Equilibration: These steps are critical for activating the sorbent and ensuring a reproducible interaction with the sample. Always follow the manufacturer's protocol.
-
Sample Loading: The pH of the sample loaded onto the cartridge can significantly impact retention. For reversed-phase SPE, the pH should be adjusted to ensure this compound is in a neutral state.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A common strategy is to use a solvent with a lower organic content than the elution solvent.
-
Elution Step: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. This often involves a higher percentage of organic solvent and may require pH modification.
Issue 2: Poor Chromatography and Detection
Q4: I am observing poor peak shape (e.g., tailing, broadening) for this compound in my chromatogram. What can I do?
A4: Poor peak shape can be due to issues with the analytical column, mobile phase, or interactions with the sample matrix.
-
Column Choice: Reversed-phase columns such as Zorbax SB-C18 and LiChrospher 60 RP-Select B have been successfully used.[1][8] Ensure your column is appropriate for the analyte and has not degraded.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Using a buffer to control the pH is recommended. Formic acid (0.2%) has been used to acidify the mobile phase, which can improve peak shape for acidic analytes.[1]
-
Matrix Effects: Co-eluting endogenous components from the plasma matrix can interfere with the chromatography.[9] Improving the sample clean-up procedure (e.g., switching from PPT to SPE) can mitigate this.
Q5: My signal intensity for this compound is low in my LC-MS/MS analysis. How can I improve it?
A5: Low signal intensity can be due to ion suppression, poor ionization efficiency, or suboptimal mass spectrometer parameters.
-
Ion Suppression: This is a common matrix effect in LC-MS/MS where co-eluting compounds from the plasma inhibit the ionization of the analyte.[9] To address this:
-
Improve sample preparation to remove interfering matrix components.
-
Optimize the chromatography to separate the analyte from the interfering peaks.
-
Consider using a different ionization source (e.g., APCI instead of ESI) if available.
-
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization. Formic acid is commonly used for positive ion mode ESI.[1]
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) are optimized for this compound. This is typically done by infusing a standard solution of the analyte. The m/z transition of 323.2→280.2 has been used for monitoring this compound.[10]
Quantitative Data Summary
Table 1: Reported Recovery of this compound in Plasma
| Sample Preparation Method | Analytical Technique | Reported Recovery | Reference |
| Ion-Pair Extraction with Chloroform | HPLC-UV | ~50% | [5] |
| Not specified | HPLC-UV | 95.9% - 116% | [8] |
| Protein Precipitation with Methanol | LC-MS/MS | >80% | [2] |
| Solid-Phase Extraction (Oasis HLB) | HPLC-UV | 91.5% - 108.3% (accuracy) | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a method described for the analysis of this compound in human plasma by HPLC-MS.[1]
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Addition of Precipitant: Add 600 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on the use of Oasis HLB cartridges, which have been reported for this compound extraction.[6][7]
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Load the diluted sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of this compound in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in human plasma by high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apovincaminic Acid Dosage for In-Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Apovincaminic acid (AVA) dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary use in in vivo research?
This compound (AVA) is the main active metabolite of Vinpocetine, a synthetic derivative of a Vinca alkaloid.[1][2] It is orally active, penetrates the brain, and is primarily investigated for its neuroprotective properties.[2][3] In vivo studies often utilize AVA to explore its therapeutic potential in models of cerebrovascular diseases and neurodegenerative disorders.[2][4]
Q2: What is a typical starting dosage for this compound in rodent models?
A commonly cited effective dose for cis-Apovincaminic acid in rats is 10 mg/kg administered intraperitoneally (i.p.).[2][5] This dosage has been shown to be effective in neuroprotection models, such as NMDA-induced neurotoxicity.[2][5] However, as with any compound, the optimal dose can vary depending on the animal model, the specific experimental question, and the route of administration. A dose-response study is always recommended to determine the optimal dosage for your specific experimental setup.
Q3: How should this compound be prepared for in vivo administration?
For intraperitoneal injection, cis-Apovincaminic acid can be dissolved in a vehicle such as physiological saline containing 0.1% Tween 80 and ascorbic acid.[2] The use of a surfactant like Tween 80 helps to improve the solubility of the compound. It is crucial to ensure the final solution is sterile and at a physiological pH to avoid irritation at the injection site.
Q4: What are the known signaling pathways modulated by this compound?
While much of the mechanistic research has been conducted on its parent compound, Vinpocetine, this compound is believed to exert its effects through similar pathways. The primary mechanism is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP).[6] This can, in turn, modulate downstream signaling cascades involved in neuroprotection and vasodilation. Additionally, Vinpocetine has been shown to inhibit the NF-κB inflammatory pathway, and it is likely that AVA contributes to this anti-inflammatory effect.[7]
Figure 1: Simplified signaling pathway of this compound.
Troubleshooting Guide
Q5: I am not observing the expected neuroprotective effect with this compound. What are the potential issues?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage Optimization: The 10 mg/kg dose is a starting point. It may be necessary to perform a dose-response study (e.g., 5, 10, and 20 mg/kg) to find the optimal concentration for your specific model and endpoint.
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow. The timing of AVA administration relative to the induced injury is critical. In one study, the first dose was given 60 minutes before the neurotoxic insult.[2]
-
Route of Administration: Intraperitoneal injection provides rapid systemic exposure. If using oral gavage, be aware that bioavailability may be different, and the dosage may need to be adjusted.
-
Compound Stability and Solubility: Ensure that your this compound is fully dissolved in the vehicle and has not precipitated. The use of fresh preparations is recommended.
-
Animal Model Variability: The pathophysiology of your chosen animal model may not be responsive to the mechanisms of action of AVA.
References
- 1. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite this compound as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Apovincaminic Acid in Cerebrospinal Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of apovincaminic acid (AVA) in cerebrospinal fluid (CSF).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound in CSF, presented in a question-and-answer format.
Q1: My AVA signal is very low or undetectable in CSF samples. What are the potential causes and solutions?
A1: Low or undetectable signals for this compound in CSF are a common challenge due to its low concentration in this matrix. Several factors could be contributing to this issue.
-
Insufficient Assay Sensitivity: The concentration of AVA in CSF is expected to be significantly lower than in plasma. Ensure your analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), has a sufficiently low limit of quantification (LLOQ). Methods developed for plasma may not be directly applicable.[1][2][3]
-
Poor Analyte Recovery: this compound might be lost during sample preparation. Consider optimizing your extraction procedure. While protein precipitation is common for plasma samples, a more concentrating technique like solid-phase extraction (SPE) might be necessary for the cleaner CSF matrix.[1]
-
Adsorption to Surfaces: Small molecules can adsorb to collection tubes and processing materials, especially at low concentrations. Using low-binding polypropylene tubes for CSF collection and storage is crucial to minimize this effect.[4][5]
-
Analyte Instability: Assess the stability of AVA in the CSF matrix under your specific collection and storage conditions.[6][7] Consider adding stabilizers if degradation is suspected.
Q2: I am observing high variability between replicate injections of the same CSF sample. What could be the cause?
A2: High variability can stem from several pre-analytical and analytical factors.
-
Inconsistent Sample Handling: CSF is a sensitive matrix, and inconsistencies in handling can introduce significant variability.[4][8] Standardize all pre-analytical steps, including centrifugation speed and temperature, and the time between collection and analysis or freezing.[8][9]
-
Matrix Effects: Although CSF is considered a "cleaner" matrix than plasma, endogenous components can still interfere with the ionization of AVA, leading to ion suppression or enhancement.[10][11][12] This can vary between different CSF samples. The use of a stable isotope-labeled internal standard (SIL-IS) for AVA is highly recommended to compensate for these effects.
-
Carryover: If you are analyzing samples with a wide range of expected concentrations, carryover from a high-concentration sample to a subsequent low-concentration sample can be an issue. Optimize the wash steps in your LC method.
Q3: My calibration curve is non-linear or has poor reproducibility, especially at the low end.
A3: Issues with the calibration curve often point to problems with the preparation of standards or matrix effects.
-
Inappropriate Surrogate Matrix: Since blank human CSF is often scarce, a surrogate matrix is typically used for calibration standards. The chosen surrogate must mimic the analytical behavior of authentic CSF.[10] Artificial CSF (aCSF) or diluted bovine serum albumin (BSA) solutions are common choices.[10][13] It is critical to validate that the surrogate matrix does not introduce a differential matrix effect compared to pooled human CSF.
-
LLOQ is Too Low: You may be attempting to quantify below the true limit of detection of your assay. Re-evaluate the LLOQ based on signal-to-noise ratios and the precision and accuracy of your lowest calibrator.
-
Solubility Issues: Poor solubility of AVA in the surrogate matrix could lead to inaccurate standard preparation.[7] Ensure the solvent used to prepare stock solutions is compatible with the surrogate matrix.
Q4: How should I handle and store my CSF samples to ensure the integrity of this compound?
A4: Proper sample handling and storage are critical for reliable quantification.
-
Collection: Use polypropylene tubes to minimize analyte adsorption.[5] Note the volume of CSF collected, as this can be important for certain analyses.
-
Processing: Process samples as quickly as possible after collection. If centrifugation is required to remove cells, perform it at a standardized temperature and speed (e.g., 2000 x g for 10 minutes at 4°C).[8]
-
Storage: For short-term storage (a few hours), keep samples at 4°C.[6] For long-term storage, aliquot samples into low-binding polypropylene tubes and store them at -80°C to prevent freeze-thaw cycles.[14] Multiple freeze-thaw cycles should be avoided.[6]
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS methods used for the quantification of this compound, primarily in plasma and brain tissue, which can serve as a starting point for developing a method for CSF.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Example Value | Reference |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | [15] |
| Mobile Phase | Gradient elution with methanol and water | [1][15] |
| Flow Rate | 0.20 mL/min | [1][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| MRM Transition | m/z 323.2 → 280.2 | [2] |
| Internal Standard | Phenacetin or a stable isotope-labeled AVA | [15] |
Table 2: Typical Validation Parameters for Bioanalytical Methods
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [1] |
| Intra- and Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | [2][15] |
| Intra- and Inter-day Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | [15] |
| Recovery | Consistent, precise, and reproducible | [1] |
| Matrix Effect | Should be assessed and minimized | [11] |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ± 15% of nominal | [6] |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS based quantification of this compound in CSF is provided below. This is a generalized protocol and should be optimized and validated for your specific instrumentation and experimental needs.
Objective: To quantify the concentration of this compound in human cerebrospinal fluid using a validated LC-MS/MS method.
Materials:
-
Human CSF samples collected in polypropylene tubes
-
This compound reference standard
-
Stable isotope-labeled this compound (AVA-d5) as an internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Artificial CSF (aCSF) for calibration standards
-
Low-binding polypropylene tubes and plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of AVA and AVA-d5 in methanol.
-
Perform serial dilutions of the AVA stock solution in a suitable solvent (e.g., 50:50 methanol:water) to prepare working standards for spiking into the surrogate matrix.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike the appropriate volume of AVA working standards into aCSF to prepare a calibration curve ranging from approximately 0.1 to 50 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in aCSF in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of CSF sample, calibrator, or QC in a polypropylene tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: ESI positive mode.
-
MRM Transitions: AVA (e.g., m/z 323.2 → 280.2), AVA-d5 (e.g., m/z 328.2 → 285.2). Optimize collision energy for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for AVA and AVA-d5.
-
Calculate the peak area ratio (AVA/AVA-d5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of AVA in the unknown samples and QCs from the calibration curve.
-
Visualizations
Caption: Workflow for this compound quantification in CSF.
Caption: Troubleshooting logic for low AVA signal in CSF analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of preanalytical variables on measuring cerebrospinal fluid biomarkers for Alzheimer's disease diagnosis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preanalytical Confounding Factors in the Analysis of Cerebrospinal Fluid Biomarkers for Alzheimer’s Disease: The Issue of Diurnal Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chasing the Effects of Pre-Analytical Confounders – A Multicenter Study on CSF-AD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Pre-analytical stability of novel cerebrospinal fluid biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of Apovincaminic acid
Welcome to the technical support center for the LC-MS/MS analysis of Apovincaminic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1][2][3][5] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2][3][6]
Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: Effective sample preparation is crucial for minimizing matrix effects.[7] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is used to precipitate proteins from the plasma or serum sample.[8][9][10][11][12][13] While quick, it may not remove all interfering matrix components.[7]
-
Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on their physical and chemical properties.[7][14] Ion-exchange cartridges are often used for this purpose.[14]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases.[7][15][16]
Q3: Why is an internal standard (IS) important in the LC-MS/MS analysis of this compound?
A3: An internal standard is essential to compensate for variability during sample preparation and analysis, including matrix effects. A suitable IS, ideally a stable isotope-labeled version of the analyte, will experience similar ionization suppression or enhancement as this compound, leading to a more accurate and precise measurement of the analyte-to-IS peak area ratio. For this compound, compounds like racem propyl apovincamine acid have been successfully used as internal standards.[14]
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: this compound is typically analyzed using a reversed-phase C18 or a cyano (CN) column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[8][14] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[12][14][15] The MRM transition for this compound is commonly m/z 323.2 → 279.2 or m/z 323.2 → 280.2.[9][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inadequate chromatographic separation; Column degradation. | Optimize the mobile phase composition and gradient. Ensure the column is not aged or contaminated; if necessary, replace the column. |
| High Signal Variability between Injections | Inconsistent sample preparation; Matrix effects. | Ensure consistent sample handling and extraction procedures. Employ a suitable internal standard. Evaluate and optimize the sample cleanup method to reduce matrix interferences.[7] |
| Ion Suppression or Enhancement (Matrix Effect) | Co-elution of matrix components with this compound. | Improve sample preparation using a more selective technique like SPE.[7][14] Optimize chromatographic conditions to separate the analyte from interfering compounds. Use a stable isotope-labeled internal standard if available. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the sample preparation protocol. For LLE, adjust the pH and choice of organic solvent.[7] For SPE, select the appropriate sorbent and optimize the wash and elution steps. |
| Carryover (Signal Detected in Blank Injection) | Adsorption of the analyte to parts of the LC-MS system. | Use a strong needle wash solution. Optimize the injection port and transfer line temperatures. If carryover persists, investigate potential sources of contamination in the system.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is based on a method for the quantification of Vinpocetine and its metabolite this compound in human plasma.[14]
1. Sample Pre-treatment:
- To 500 µL of plasma, add the internal standard solution (racem propyl apovincamine acid).[14]
2. SPE Procedure:
- Condition a Phenomenex (30 mg, 1 mL) SPE cartridge.[14]
- Load the pre-treated plasma sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute this compound and the internal standard with an appropriate solvent.
3. LC-MS/MS Analysis:
- LC Column: Zorbax SB-CN (250 mm × 4.6 mm, 5 µm).[14]
- Mobile Phase: Methanol and 10 mM ammonium acetate with 0.1% Formic Acid (70:30 v/v).[14]
- Flow Rate: 1.0 mL/min.[14]
- Injection Volume: 20 µL.[14]
- MS Detection: API 5500 QTrap in MRM mode with positive ion electrospray.[14]
- MRM Transition for this compound: m/z 323.2 → 279.2.[14]
- MRM Transition for IS (racem propyl apovincamine acid): m/z 337.1 → 293.2.[14]
Protocol 2: Protein Precipitation (PPT) Method
This protocol is adapted from a method for the quantification of this compound in human plasma.[8][10]
1. Sample Pre-treatment:
2. Extraction:
- Vortex the mixture to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
- LC Column: Zorbax SB-C18.[8]
- Mobile Phase: Water with 0.2% formic acid and acetonitrile (80:20 v/v).[8][10]
- Flow Rate: 0.75 mL/min.[8][10]
- Injection Volume: 10 µL.[8][10]
- MS Detection: Monitor the signal corresponding to m/z = 323.[8][10]
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Method 1 (SPE)[14] | Method 2 (PPT)[8] | Method 3 (Rat Plasma)[15] |
| Linearity Range | 0.5 – 250.0 ng/mL | 4 – 240 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | Not Reported | 0.9984 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 4 ng/mL | 0.5 ng/mL |
| Within-run Precision (%RSD) | Not Reported | < 5.2% | < 8.55% |
| Between-run Precision (%RSD) | Not Reported | < 10% | < 8.55% |
| Accuracy | Not Reported | Within ±15% of nominal | Not Reported |
| Recovery | Evaluated | Not Reported | Fully validated |
| Matrix Effect | Evaluated in 10 different plasma lots | Not explicitly reported | Fully validated |
Visualized Workflows
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logic diagram for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. joac.info [joac.info]
- 15. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apovincaminic Acid Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and byproduct analysis of apovincaminic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Direct forced degradation studies on this compound are not extensively available in the public domain. However, based on the degradation pathways of its parent drug, vinpocetine, we can infer its stability profile. Vinpocetine's primary degradation route is hydrolysis of the ethyl ester to form this compound.[1] This suggests that this compound itself is relatively stable against further hydrolysis under neutral conditions.
Potential degradation pathways for this compound under stress conditions may include:
-
Epimerization: Similar to vinpocetine, which can equilibrate with its 14-epivincaminic acid ethyl ester, this compound may be susceptible to epimerization at position 14, forming 14-epithis compound.[1]
-
Oxidation: The indole nucleus and the tertiary amine in the this compound structure are potential sites for oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of the molecule.
-
Degradation under strong acidic or basic conditions: While stable at neutral pH, extreme pH conditions could potentially lead to further degradation.
Q2: What are the expected degradation byproducts of this compound?
Based on the structure of this compound and the known degradation of related vinca alkaloids, the following byproducts could be anticipated under forced degradation conditions:
| Potential Degradation Byproduct | Stress Condition |
| 14-Epivincaminic acid | Acidic or basic conditions |
| This compound N-oxide | Oxidative stress (e.g., H₂O₂) |
| Other oxidative derivatives | Oxidative stress |
| Photodegradation products | Exposure to UV or broad-spectrum light |
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
Possible Causes:
-
Insufficient stress: The applied stress conditions (temperature, duration, reagent concentration) may not be harsh enough to induce degradation.
-
High stability of the molecule: this compound is inherently more stable than its parent ester, vinpocetine, particularly to hydrolysis.
Solutions:
-
Increase stress intensity:
-
Hydrolysis: Increase the concentration of acid or base (e.g., from 0.1 N to 1 N HCl or NaOH), and/or increase the temperature (e.g., to 60-80°C).[2]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Thermal: Increase the temperature and/or the duration of exposure.
-
Photostability: Ensure exposure to a sufficient intensity and duration of light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Extend exposure time: If initial time points show no degradation, extend the study duration.
Issue 2: Unexpected peaks in the chromatogram.
Possible Causes:
-
Contamination: Impurities in the this compound sample, solvents, or reagents.
-
Interaction with excipients (if in formulation): Degradation products may arise from the interaction of this compound with formulation components.
-
Secondary degradation: Primary degradation products may further degrade into secondary products.
Solutions:
-
Analyze a blank: Run a blank sample (solvent and reagents without this compound) under the same stress conditions to identify any peaks originating from the matrix.
-
Use high-purity materials: Ensure the use of high-purity this compound, solvents, and reagents.
-
Characterize the unknown peaks: Use mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and propose potential structures.
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible Causes:
-
Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the separation of this compound and its degradation products.
-
Column degradation: The HPLC column may be degrading under the analytical conditions.
-
Co-elution of peaks: The analytical method may not be capable of separating all degradation products from the parent peak or from each other.
Solutions:
-
Optimize mobile phase:
-
Adjust the pH of the aqueous component. A slightly acidic pH (e.g., 3-6) is often suitable for vinca alkaloids.
-
Vary the organic modifier (acetonitrile or methanol) and its proportion in the mobile phase.
-
Consider using a gradient elution to improve the separation of multiple peaks.
-
-
Select an appropriate column: A C18 column is commonly used, but other stationary phases (e.g., C8, phenyl) could provide different selectivity.
-
Method validation: Develop and validate a stability-indicating HPLC method to ensure it is specific for this compound in the presence of its degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature.
-
Thermal Degradation: Store the solid this compound and the stock solution at 60°C.
-
Photodegradation: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Time Points:
-
Analyze samples at initial (t=0), 6, 24, and 48 hours, or until significant degradation (5-20%) is observed.
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method for the analysis of this compound and its degradation products.
1. Instrument and Columns:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Start with a mobile phase of acetonitrile and a phosphate or acetate buffer (pH 3-6) in an isocratic mode (e.g., 60:40 v/v).
-
Optimize the mobile phase composition and pH to achieve good separation between the parent peak and any degradation products. A gradient elution may be necessary.
3. Detection Wavelength:
-
Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. A wavelength of around 230 nm is often used for vinpocetine and its degradation products.[3]
4. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an RP-HPLC Method for the Determination of Vinpocetine and Folic Acid in the Presence of a Vinpocetine Alkaline Degradation Product in Bulk and in Capsule Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Apovincaminic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Apovincaminic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound hydrochloride salt should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the solutions are in tightly sealed containers to prevent evaporation and moisture contamination.
Q3: What solvents are recommended for preparing this compound stock solutions?
Methanol is a commonly used solvent for preparing stock solutions of this compound.[2] Dimethyl sulfoxide (DMSO) can also be used; however, it is important to use a fresh, anhydrous grade of DMSO as it is hygroscopic and the presence of water can impact the solubility and stability of the compound.
Q4: Is this compound sensitive to pH?
Yes, the stability of this compound is influenced by pH. It is the major metabolite of Vinpocetine, and the degradation of Vinpocetine to this compound is pH-dependent. At neutral pH, the primary degradation pathway for Vinpocetine is hydrolysis to this compound, suggesting that this compound's own stability may be compromised under certain pH conditions.[3] It is advisable to maintain a neutral to slightly acidic pH for aqueous solutions to minimize degradation.
Q5: How stable is this compound in biological samples?
In rat brain tissue, this compound has been shown to be stable for 4 hours at room temperature and for 12 hours at 4°C.[2] It is also stable through at least three freeze-thaw cycles. For longer-term storage of biological samples containing this compound, freezing at -80°C is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Solid this compound | - Inappropriate solvent. - Presence of moisture in the solvent (especially DMSO). - Insufficient mixing. | - Use a recommended solvent such as methanol or anhydrous DMSO. - If using DMSO, ensure it is a new, sealed bottle. - Use sonication to aid dissolution. |
| Precipitation of this compound in Solution Upon Storage | - Solution concentration is too high for the storage temperature. - Change in pH of the solution. | - Prepare a less concentrated stock solution. - Ensure the pH of the solution is maintained within a stable range (neutral to slightly acidic). - Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. |
| Inconsistent Experimental Results | - Degradation of this compound in stock or working solutions. - Repeated freeze-thaw cycles. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Verify the stability of the compound under your specific experimental conditions (e.g., buffer composition, temperature, duration of experiment). |
| Appearance of Unexpected Peaks in Chromatography | - Degradation of this compound. | - Review storage and handling procedures to ensure they align with best practices. - Prepare fresh solutions. - If degradation is suspected, run a stability-indicating HPLC method to identify and quantify potential degradants. |
Stability Data
While comprehensive long-term stability data for this compound under various stress conditions is not extensively published, the following table summarizes available information and general guidance for chemical compounds of similar nature.
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| Solid | - | 4°C | Long-term | Stable when sealed and protected from moisture. | [1] |
| Solution | DMSO | -80°C | 6 months | Stable when sealed and protected from moisture. | [1] |
| Solution | DMSO | -20°C | 1 month | Stable when sealed and protected from moisture. | [1] |
| Biological | Rat Brain | Room Temp | 4 hours | Stable. | [2] |
| Biological | Rat Brain | 4°C | 12 hours | Stable. | [2] |
| Biological | Rat Brain | Freeze-Thaw | 3 cycles | Stable. | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. Specific parameters may need to be optimized for your equipment and experimental needs.
1. Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18).[4]
2. Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
-
Example: A gradient elution with water containing 0.2% formic acid and acetonitrile.[4]
-
The pH of the aqueous phase is critical and should be controlled.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Further dilute to create working standards.
-
Sample Solution: Prepare your experimental samples in the same diluent as the standards.
4. Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.[4]
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan) or MS detection monitoring the m/z for this compound (e.g., m/z = 323).[4]
5. Forced Degradation Studies (for method validation): To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products. The HPLC method should then be able to separate the intact this compound peak from all degradation product peaks.
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid or solution to dry heat.
-
Photostability: Expose the solution to UV and visible light.
6. Data Analysis:
-
Assess the purity of your samples by calculating the peak area of this compound as a percentage of the total peak area.
-
In stability studies, monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Vinpocetine's primary degradation to this compound.
References
Cell culture contamination issues in Apovincaminic acid bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during apovincaminic acid bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in our this compound cell culture experiments?
A1: Contamination in cell culture can be broadly categorized into biological and chemical contaminants. Biological contaminants are often introduced through improper aseptic technique and can originate from laboratory personnel, unfiltered air, or contaminated reagents and equipment.[1] Chemical contaminants can include impurities in media, sera, water, or residues from detergents and disinfectants.[2][3]
Q2: How can we visually identify contamination in our cell cultures for this compound bioassays?
A2: Visual indicators of contamination include turbidity or cloudiness in the culture medium, a sudden change in the medium's color (e.g., yellow for bacterial contamination or pink/purple for fungal contamination if using phenol red), and the appearance of floating particles or a film on the surface.[4][5]
Q3: What are the key differences in appearance between bacterial, fungal, and mycoplasma contamination under a microscope?
A3:
-
Bacterial contamination: Appears as small, moving, rod-shaped or spherical particles between your cells. The background of the culture may look granular.[5]
-
Fungal contamination: Characterized by thin, filamentous structures (hyphae) and sometimes denser clumps of spores. Yeast, a type of fungus, will appear as small, budding, oval or round particles.[6]
-
Mycoplasma contamination: Mycoplasma are too small to be seen with a standard light microscope and do not cause turbidity in the medium. Their presence can sometimes be inferred by a "sandy" or granular appearance of the culture, especially at high magnification.[2]
Q4: Can contamination directly interfere with the bioactivity of this compound?
A4: Yes. Contamination can interfere with this compound's known mechanisms of action:
-
pH Alterations: Bacterial and fungal metabolism can alter the pH of the culture medium.[7] Since enzyme activity is highly pH-dependent, these changes can affect the activity of phosphodiesterase 1 (PDE1), a key target of this compound.[4][8][9]
-
Signaling Pathway Interference: Bacterial endotoxins (lipopolysaccharides) can activate various intracellular signaling pathways, such as those involving Toll-like receptors, which could potentially cross-talk with the pathways being studied for this compound's neuroprotective effects.[3][10][11][12][13] Mycoplasma has been shown to alter host cell gene expression, metabolism, and signaling pathways, including those related to inflammation and cell cycle, which could confound the results of your bioassay.[14][15][16][17][18]
-
Ion Channel Modulation: Mycoplasma has been reported to increase intracellular calcium release, which could directly interfere with assays measuring this compound's effect on calcium influx.[5]
Q5: Our fluorescence-based this compound bioassay is showing high background. Could this be due to contamination?
A5: Yes, high background in fluorescence-based assays can be a sign of contamination. Some microorganisms are naturally fluorescent, and their metabolic byproducts can also interfere with fluorescence signals.[19][20] Additionally, chemical contaminants in your media or reagents can be a source of autofluorescence.[20] It is also important to ensure that the this compound itself is not causing autofluorescence at the wavelengths used in your assay.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Bioassay Results
| Symptom | Possible Contamination Cause | Recommended Action |
| Drastic shift in dose-response curve | Bacterial/Fungal Contamination: Altered pH affecting PDE1 enzyme kinetics.[4][8][9] | 1. Immediately examine the culture visually and microscopically for signs of contamination. 2. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. 3. Use a fresh, confirmed-uncontaminated batch of cells for the next experiment. 4. Routinely check the pH of your culture medium. |
| Reduced potency of this compound | Mycoplasma Contamination: Altered cellular metabolism and gene expression may mask the effects of the compound.[14][16][17][18] | 1. Test your cell cultures for mycoplasma using a PCR-based or ELISA-based kit. 2. If positive, discard the contaminated cultures and thoroughly decontaminate all work areas. 3. Treat valuable cell lines with a mycoplasma removal agent, and re-test to confirm elimination. 4. Quarantine and test all new cell lines before introducing them into the main cell stock. |
| High variability between replicate wells | Uneven Contamination: Inconsistent distribution of contaminants across the plate. | 1. Review and reinforce aseptic technique with all laboratory personnel. 2. Ensure proper mixing of cell suspensions before and during plating. 3. Discard the current plate and repeat the experiment with fresh materials. |
Issue 2: Visual or Microscopic Signs of Contamination
| Observation | Probable Contaminant | Immediate Actions & Prevention |
| Cloudy, yellow medium; moving dots under microscope | Bacteria [5] | Immediate Action: 1. Discard the contaminated culture immediately. 2. Decontaminate all surfaces, equipment, and the incubator. Prevention: 1. Strictly adhere to aseptic techniques. 2. Regularly sterilize all reagents and media. 3. Consider using antibiotics for short-term protection if necessary, but do not rely on them to cover up poor technique. |
| Furry, floating clumps; filamentous structures under microscope | Fungus (Mold) [6] | Immediate Action: 1. Discard the contaminated culture. 2. Thoroughly clean and disinfect the work area and incubator. Prevention: 1. Ensure the laboratory environment is clean and has good air filtration. 2. Use antimycotics in the culture medium if fungal contamination is a recurring issue. |
| No visible signs, but cells are growing poorly and appear granular | Mycoplasma [2] | Immediate Action: 1. Quarantine the suspected culture. 2. Test for mycoplasma using a reliable detection kit (PCR or ELISA). 3. If positive, discard or treat the culture. Prevention: 1. Routinely test all cell lines for mycoplasma. 2. Quarantine new cell lines. 3. Use dedicated media and reagents for each cell line. |
Experimental Protocols
Protocol 1: Mycoplasma PCR Detection Assay
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma present.
-
Centrifuge at 13,000 x g for 2 minutes to pellet debris. The supernatant contains the template DNA.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's instructions. This typically includes a reaction buffer, dNTPs, primers, and Taq polymerase.
-
Add 2 µL of the prepared template DNA to a PCR tube containing the master mix.
-
Include a positive control (provided in the kit) and a negative control (sterile water) in separate tubes.
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.
-
-
Data Analysis:
-
Analyze the PCR products by gel electrophoresis on a 1.5% agarose gel.
-
A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band of the same size, and the negative control should have no band.
-
Protocol 2: Generalized Fluorescence-Based PDE1 Inhibition Assay
This protocol outlines a general procedure for a fluorescence-based assay to screen for PDE1 inhibitors like this compound. Specific reagents and wavelengths will depend on the commercial kit used.
-
Reagent Preparation:
-
Prepare the assay buffer as per the kit instructions.
-
Reconstitute the PDE1 enzyme and the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer.
-
Prepare a serial dilution of this compound and any control compounds in the assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the assay buffer to all wells of a 384-well, low-volume, black microplate.
-
Add 10 µL of the this compound dilutions or controls to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the PDE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution containing a binding agent that recognizes the hydrolyzed substrate.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (FP) or fluorescence intensity (FI) on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A workflow for troubleshooting contamination in cell cultures.
Caption: A simplified diagram of this compound's signaling pathways.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Simultaneous evaluation of this compound esters and their metabolite this compound by solvent partition and GLC in biological samples. Preliminary data with MR 711. | Semantic Scholar [semanticscholar.org]
- 3. Lipopolysaccharide: Basic Biochemistry, Intracellular Signaling, and Physiological Impacts in the Gut [irjournal.org]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Mycoplasma hyopneumoniae Increases Intracellular Calcium Release in Porcine Ciliated Tracheal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 7. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Low level bacterial endotoxin activates two distinct signaling pathways in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recognition of endotoxin by cells leading to transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial endotoxin activates retinal pigment epithelial cells and induces their degeneration through IL-6 and IL-8 autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogenic effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mycoplasma affects baseline gene expression and the response to glucocorticoids in vocal fold fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alteration of gene expression profiles during mycoplasma-induced malignant cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Mycoplasma genitalium and M. pneumoniae Regulate a Distinct Set of Protein-Coding Genes in Epithelial Cells [frontiersin.org]
- 17. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycoplasma genitalium and M. pneumoniae Regulate a Distinct Set of Protein-Coding Genes in Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Apovincaminic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apovincaminic acid (AVA) and its isomers, such as cis-apovincaminic acid (cAVA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound (AVA) is the main and active metabolite of Vinpocetine, a synthetic derivative of a Vinca alkaloid.[1] It is primarily studied for its potential neuroprotective effects.[2][3] Research suggests that, like Vinpocetine, AVA may have anti-inflammatory and antioxidant properties, making it a compound of interest for cerebrovascular and neurodegenerative diseases.[4]
Q2: What is the difference between this compound and cis-apovincaminic acid?
The available research literature often refers to cis-apovincaminic acid (cAVA) when discussing the active metabolite of Vinpocetine in experimental models.[2][3] It is crucial to specify the isomeric form used in your experiments, as different isomers can have different biological activities.
Q3: What are the known signaling pathways affected by this compound's precursor, Vinpocetine?
Vinpocetine, the precursor to AVA, has been shown to exert its effects through multiple signaling pathways. These include the inhibition of phosphodiesterase 1 (PDE1), which leads to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP), and the modulation of inflammatory pathways such as the nuclear factor kappa B (NF-κB) signaling cascade.[4] It is hypothesized that AVA contributes to these effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Neuroprotective Effect Observed
Potential Cause 1: Suboptimal Dosage The neuroprotective effects of cAVA can be dose-dependent. In a rat model of NMDA-induced neurotoxicity, a dose of 10 mg/kg of cAVA administered intraperitoneally showed neuroprotective effects.[2][3] However, it was noted that its effectiveness in reducing neuronal lesion size was less pronounced compared to its parent compound, Vinpocetine.[2]
Solution:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal concentration for your specific experimental model.
-
Literature Review: Carefully review existing literature for dosage recommendations relevant to your model system.
Potential Cause 2: Issues with Compound Solubility and Stability this compound, being a carboxylic acid, may have pH-dependent solubility. Poor solubility can lead to inaccurate dosing and reduced bioavailability. The stability of the compound in your experimental buffer over the duration of the experiment is also a critical factor.
Solution:
-
Solubility Testing: Perform solubility tests in your intended vehicle or buffer. For in vivo studies, a common vehicle for cAVA is physiological saline containing 0.1% Tween 80 and ascorbic acid.[2]
-
pH Adjustment: For in vitro studies, the pH of the buffer can significantly impact the solubility of carboxylic acids. Adjusting the pH may be necessary to ensure complete dissolution.
-
Fresh Preparations: Prepare solutions fresh for each experiment to avoid degradation.
Potential Cause 3: Timing of Administration The therapeutic window for neuroprotection is often narrow. The timing of AVA administration relative to the induced injury is critical.
Solution:
-
In the NMDA-induced lesion model, cAVA was administered 60 minutes before and 90 minutes after the surgery, followed by twice-daily injections for three consecutive days.[2][3] This regimen suggests that both pre- and post-injury treatment may be necessary.
-
Optimize the administration schedule for your specific model.
Issue 2: Unexpected Results in Microglial Activation Assays
Potential Cause 1: Variability in Microglial Response Microglia can adopt different activation states (phenotypes) depending on the stimulus and the surrounding microenvironment. Your experimental conditions might be influencing this polarization.
Solution:
-
Characterize Microglial Phenotype: Use a panel of markers to characterize the activation state of microglia in your experiments (e.g., markers for pro-inflammatory vs. anti-inflammatory phenotypes).
-
Control for Inflammatory Stimuli: Ensure that all reagents and materials are free of contaminants like lipopolysaccharide (LPS), which can potently activate microglia.
Potential Cause 2: Indirect Effects of AVA The effect of AVA on microglial activation may be indirect, occurring as a consequence of its neuroprotective effects on neurons.
Solution:
-
Direct vs. Indirect Effects: Design experiments to distinguish between direct effects on microglia and indirect effects secondary to neuronal health. For example, you can use in vitro cultures of pure microglia to assess the direct impact of AVA.
-
Time-Course Analysis: Conduct a time-course study to understand the temporal relationship between neuroprotection and changes in microglial activation.
Data Summary
The following table summarizes the quantitative data found in the provided search results for cis-apovincaminic acid (cAVA) in a rat model of NMDA-induced neurotoxicity.[2][3]
| Parameter | Value | Animal Model |
| Dosage | 10 mg/kg | Rat |
| Route of Administration | Intraperitoneal (i.p.) | Rat |
| Vehicle | Physiological saline with 0.1% Tween 80 and ascorbic acid | Rat |
Experimental Protocols
NMDA-Induced Excitotoxic Lesion in Rats
This protocol is based on the methodology described in studies investigating the neuroprotective effects of cAVA.[2][3]
-
Animal Model: Male Harlan-Wistar rats (300-400g).
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Perform bilateral injections of N-methyl-D-aspartate (NMDA) into the entorhinal cortex.
-
-
Drug Administration:
-
Administer 10 mg/kg cAVA (or vehicle control) intraperitoneally 60 minutes before the NMDA injection.
-
Administer a second dose of 10 mg/kg cAVA 90 minutes after the surgery.
-
Continue with two injections per day for three consecutive days.
-
-
Behavioral Analysis:
-
Following the treatment period, perform behavioral tests such as the novel object recognition test, social discrimination test, and Morris water maze to assess cognitive function.
-
-
Histological Analysis:
-
After behavioral testing, perfuse the brains with a fixative.
-
Section the brains and perform immunostaining for neuronal markers (e.g., NeuN) and microglial markers (e.g., CD11b) to quantify the lesion size and microglial activation.
-
Visualizations
Logical Workflow for an In Vivo cAVA Experiment
Caption: Workflow for an in vivo experiment investigating the neuroprotective effects of cAVA.
Hypothesized Signaling Pathway for Vinpocetine/AVA
Caption: Hypothesized signaling pathways modulated by Vinpocetine and its metabolite, AVA.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating Analytical Methods for Apovincaminic Acid: A Comparative Guide Based on FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Apovincaminic acid, a primary metabolite of vinpocetine, in biological matrices. The comparison is framed within the context of the United States Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation. This document is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] Regulatory bodies like the FDA, which has adopted the ICH guidelines, have established a framework for this process to ensure the reliability and accuracy of analytical data.[3][4][5][6] The most recent and relevant guideline is the ICH Q2(R2) "Validation of Analytical Procedures".[2][4][6]
The fundamental performance characteristics that must be evaluated during validation include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Comparative Analysis of Validated Methods for this compound
Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of this compound in biological fluids. The following tables summarize the performance data from published studies.
Table 1: Performance Comparison of LC-MS/MS Methods for this compound
| Parameter | Method 1 (Leucuta et al.)[9][10] | Method 2 (Xia et al.)[11] | Method 3 (Ghanvat et al.)[12] |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range | 4 - 240 ng/mL | 0.5 - 500 ng/mL | 0.5 - 250 ng/mL |
| Correlation Coefficient (r) | > 0.99 | 0.9984 | Not explicitly stated, but linearity was validated |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5.2% | < 8.55% | Not explicitly stated, but precision was validated |
| Inter-day Precision (%RSD) | < 10% | < 8.55% | Not explicitly stated, but precision was validated |
| Accuracy (% Recovery) | Not explicitly stated, but accuracy was validated | Not explicitly stated, but accuracy was validated | Not explicitly stated, but accuracy was validated |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Method 1: HPLC-MS for this compound in Human Plasma
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatographic System: Zorbax SB-C18 column.
-
Mobile Phase: Water with 0.2% formic acid and acetonitrile (80:20, v/v).
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 45 °C.
-
Detection: Mass spectrometry, monitoring the signal corresponding to m/z = 323.[9]
Method 2: LC-MS/MS for this compound in Rat Plasma
-
Sample Preparation: Solid-liquid extraction from 50 µL of plasma.
-
Chromatographic System: C18 column.
-
Mobile Phase: Isocratic elution (details not specified in the abstract).
-
Run Time: 3.5 minutes.
-
Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode. The precursor to product ion transition for this compound was m/z 323.2 → 280.2.[11]
Method 3: LC-MS/MS for this compound in Human Plasma
-
Sample Preparation: Solid Phase Extraction (SPE) using ion exchange cartridges.
-
Chromatographic System: Zorbax SB-CN (250 mm × 4.6 mm, 5 µm) column.
-
Mobile Phase: Methanol and 10 mM ammonium acetate with 0.1% Formic Acid (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
Detection: Tandem mass spectrometry (API 5500 QTrap) in positive ion and MRM mode. The precursor to product ion transition for this compound was m/z 323.2 → 279.2.[12]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for validating an analytical method according to FDA and ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation of an analytical method for this compound is a critical step in drug development and research. Adherence to FDA and ICH guidelines ensures the generation of reliable and reproducible data. The presented LC-MS/MS methods offer high sensitivity and specificity, with validated performance characteristics suitable for pharmacokinetic and bioequivalence studies. Researchers should select a method based on their specific requirements, such as the biological matrix, required sensitivity, and available instrumentation. The provided protocols and validation workflow serve as a valuable resource for establishing a robust and compliant analytical method.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. database.ich.org [database.ich.org]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joac.info [joac.info]
A Comparative Analysis of the Neuroprotective Efficacy of Apovincaminic Acid and Vinpocetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of vinpocetine and its primary active metabolite, cis-apovincaminic acid (cAVA). While both compounds demonstrate neuroprotective properties, direct comparative studies are limited. This document synthesizes the available experimental data, focusing on a key in vivo study, to elucidate their relative efficacy and underlying mechanisms.
Introduction to Vinpocetine and Apovincaminic Acid
Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been utilized for decades in the treatment of cerebrovascular disorders and cognitive impairment.[1][2][3] Its neuroprotective effects are attributed to a multifaceted mechanism of action, including anti-inflammatory, antioxidant, and ion channel modulation properties.[4][5][6][7] this compound is the major and active metabolite of vinpocetine.[2][8][9] It shares neuroprotective and nootropic effects with its parent compound and can cross the blood-brain barrier.[6][8]
Comparative Efficacy in an In Vivo Model of Excitotoxicity
A pivotal study directly compared the neuroprotective effects of vinpocetine and cis-apovincaminic acid (cAVA) in a rat model of N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex, a model relevant to dementia.[1][2][3] The findings from this study are summarized below.
Behavioral Outcomes
Both vinpocetine and cAVA demonstrated the ability to attenuate behavioral deficits induced by NMDA lesions.[1][2][3]
| Behavioral Test | NMDA-Lesioned (Vehicle) Performance | Vinpocetine (10 mg/kg) + NMDA Lesion | cAVA (10 mg/kg) + NMDA Lesion |
| Novel Object Recognition | Impaired recognition of novel objects[1][2] | Attenuated deficit (P < 0.05 vs. NMDA control)[1] | Attenuated deficit (P < 0.01 vs. NMDA control)[1] |
| Social Discrimination | Impaired recognition of new social partner[2] | Attenuated deficit[2] | Attenuated deficit[2] |
| Spontaneous Alternation (Y-Maze) | Significantly impaired alternation (P < 0.01 vs. sham)[1] | Attenuated the lesion effect; performed better than NMDA-lesioned controls (P < 0.05)[1] | Attenuated the lesion effect[1] |
| Spatial Learning (Morris Water Maze) | Significantly impaired performance (P < 0.05 vs. sham)[1] | Prevented the deficit (P < 0.05 vs. NMDA control)[1] | Prevented the deficit (P < 0.001 vs. NMDA control)[1] |
Morphological Outcomes
Vinpocetine appeared to be more potent in reducing the physical damage caused by the excitotoxic lesion.[1][2][3]
| Morphological Parameter | Vinpocetine (10 mg/kg) | cAVA (10 mg/kg) |
| Neuronal Lesion Size Reduction | 23% (P < 0.05 vs. NMDA-vehicle)[1] | 16% (Not statistically significant)[1] |
| Microglial Activation Area Reduction | 27% (P < 0.05 vs. NMDA-vehicle)[1] | 23% (Marginal effect, P=0.05)[1] |
Mechanistic Insights into Neuroprotection
While direct comparative mechanistic studies are scarce, the neuroprotective actions of vinpocetine are well-documented and are likely shared, at least in part, by its active metabolite, this compound.
Vinpocetine's Neuroprotective Mechanisms
Vinpocetine exerts its neuroprotective effects through several key pathways:
-
Anti-inflammatory Action: Vinpocetine inhibits the IKK/NF-κB pathway, a critical regulator of inflammatory responses.[5][10] This action reduces the expression of pro-inflammatory molecules induced by factors like TNFα.[5][10]
-
Ion Channel Modulation: It inhibits voltage-dependent sodium channels, which helps to stabilize neuronal membranes and reduce excitability, thereby protecting against excitotoxicity.[4][11]
-
Antioxidant Activity: Vinpocetine scavenges free radicals and reduces lipid peroxidation, protecting neurons from oxidative damage.[4][5][7]
-
Enhanced Cerebral Blood Flow and Metabolism: Vinpocetine increases cerebral blood flow and improves glucose and oxygen utilization in the brain.[4][5][11] This is partly achieved through the inhibition of phosphodiesterase type 1 (PDE1).[4]
-
Mitochondrial Protection: Vinpocetine has been shown to reduce the decrease in mitochondrial membrane potential induced by glutamate exposure.[12]
Experimental Protocols
In Vivo NMDA-Induced Neurotoxicity Model
-
Animal Model: The comparative study utilized rats as the animal model.
-
Lesion Induction: Bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration was created in the entorhinal cortex.[1][2][3] This serves as a model for excitotoxicity-related dementia.[1]
-
Drug Administration:
-
Behavioral Assessment: A battery of behavioral tests commenced after the termination of drug treatment, including:[1][2][3]
-
Novel Object Recognition Test
-
Social Discrimination Test
-
Spontaneous Alternation in a Y-maze
-
Morris Water Maze for spatial learning
-
-
Histological Analysis:
Conclusion
The available evidence, primarily from a single direct comparative study, suggests that both vinpocetine and its major metabolite, cis-apovincaminic acid, possess significant neuroprotective properties against excitotoxicity.[1][2][3] In behavioral assessments, both compounds were effective in mitigating cognitive deficits.[1][2][3] However, in terms of morphological outcomes, vinpocetine demonstrated a more potent effect in reducing neuronal lesion size and microglial activation.[1][2][3]
For researchers and drug development professionals, these findings indicate that while cAVA is an active metabolite contributing to the overall neuroprotective profile of vinpocetine, the parent compound itself may have a more robust direct effect on preserving neuronal integrity in this excitotoxicity model. Further comparative studies across different models of neurodegeneration are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apovincaminic Acid and Nimodipine in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Apovincaminic acid, primarily through its derivative vinpocetine, and nimodipine in preclinical models of ischemic stroke. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these key studies.
Executive Summary
Both this compound (via its derivative vinpocetine) and nimodipine have demonstrated neuroprotective effects in various animal models of cerebral ischemia. Nimodipine, a dihydropyridine calcium channel blocker, primarily exerts its effects through vasodilation and prevention of calcium overload in neurons.[1][2][3] this compound's derivative, vinpocetine, exhibits a more multifaceted mechanism of action, including inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated sodium channels, and potent anti-inflammatory activity.[4][5][6] Preclinical evidence suggests that vinpocetine may offer a greater reduction in infarct volume compared to nimodipine in a model of permanent middle cerebral artery occlusion.[7]
Comparative Efficacy
The following tables summarize key quantitative data from a head-to-head comparison of vinpocetine and nimodipine in a rat model of ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dosage | Administration Route | Time of Administration | Reduction in Infarct Volume (%) | Statistical Significance (p-value) |
| Control | - | - | - | 0 | - |
| Vinpocetine | 3 mg/kg | Intraperitoneal (i.p.) | 30 minutes post-ischemia | 42 | < 0.05 |
| Nimodipine | Not specified | Not specified | Not specified | 17 | Not specified |
Data sourced from a study on the neuroprotective effects of vinpocetine.[7]
Table 2: Comparative Neuroprotective Potency in In Vitro Excitotoxicity Models
| Compound | IC50 (µM) for Glutamate-Induced Excitotoxicity |
| Vinpocetine | 2-7 x 10⁻⁶ |
| Nimodipine | Similar to Vinpocetine |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data indicates similar potency in this specific assay.[7]
Mechanisms of Action
The neuroprotective effects of this compound (vinpocetine) and nimodipine are mediated through distinct signaling pathways.
This compound (Vinpocetine) Signaling Pathway
Vinpocetine's neuroprotective mechanism is complex and involves multiple targets. It is a potent inhibitor of phosphodiesterase type 1 (PDE1), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and improved cerebral blood flow.[4] Additionally, it modulates voltage-gated sodium channels, which can reduce neuronal excitotoxicity.[6] A significant aspect of its action is its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome, which are key players in the post-ischemic inflammatory cascade.[8][9][10]
Nimodipine Signaling Pathway
Nimodipine is a selective L-type calcium channel blocker.[3][11] By inhibiting the influx of calcium into vascular smooth muscle cells, it induces vasodilation, particularly in cerebral arteries, thereby improving cerebral blood flow.[12] In neurons, nimodipine's blockade of calcium channels can prevent calcium overload, a key event in the ischemic cascade that leads to excitotoxicity and cell death.[1]
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model mimics focal ischemic stroke in humans.[13]
Objective: To induce a focal cerebral ischemic lesion to evaluate the neuroprotective effects of therapeutic agents.
Procedure:
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Approach: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[14] Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Reperfusion (for transient MCAO): For models of transient ischemia, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Neurological deficit scoring and other behavioral tests are performed at various time points post-surgery.
Assessment:
-
Infarct Volume Measurement: 24 to 48 hours post-MCAO, the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains unstained (white), allowing for the quantification of the infarct volume.[15]
-
Neurological Deficit Scoring: A neurological scoring system is used to assess motor and neurological function. A common scale ranges from 0 (no deficit) to 5 (severe deficit), evaluating behaviors such as forelimb flexion and circling.[3]
-
Behavioral Tests: A battery of behavioral tests can be employed to assess cognitive and motor deficits, including the Morris water maze for spatial learning and memory, and the rotarod test for motor coordination.[11][16]
Conclusion
Both this compound (vinpocetine) and nimodipine demonstrate significant neuroprotective potential in preclinical stroke models. Nimodipine's well-established mechanism as a calcium channel blocker provides a clear rationale for its use. However, the multifaceted mechanism of this compound's derivative, vinpocetine, targeting inflammation, excitotoxicity, and cerebral blood flow, may offer a broader therapeutic window and potentially greater efficacy, as suggested by the initial comparative data on infarct volume reduction. Further head-to-head studies are warranted to comprehensively evaluate their comparative effects on neurological outcomes, long-term recovery, and safety profiles in various stroke models.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of nimodipine on behavior and white matter of rats with hydrocephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinpocetine Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinpocetine Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apovincaminic Acid and MK-801 for Neuropharmacological Research
This guide provides a detailed, data-driven comparison of Apovincaminic acid and MK-801, two neuropharmacologically active compounds. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, experimental data, and potential applications.
Core Pharmacological Profiles
This compound , the major active metabolite of vinpocetine, is recognized for its neuroprotective and cerebral blood flow-enhancing properties.[1][2][3] Its mechanism of action is multifaceted, believed to involve the inhibition of phosphodiesterase type 1 (PDE1) and voltage-gated sodium channels, which contributes to improved cerebral circulation and oxygen utilization.[4]
MK-801 (Dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] It binds to a site within the ion channel of the NMDA receptor, preventing the influx of calcium ions and thereby blocking glutamatergic neurotransmission.[6][8] This action confers significant neuroprotective effects in models of excitotoxicity but is also responsible for its profound psychotomimetic side effects.[6][9][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and MK-801, derived from various experimental studies.
| Parameter | This compound | MK-801 (Dizocilpine) |
| Primary Target | Primarily PDE1, voltage-gated Na+ channels | NMDA receptor ion channel[6][8] |
| Mechanism of Action | Cerebral vasodilator, metabolic enhancer[4] | Non-competitive NMDA receptor antagonist[5][7] |
| Binding Affinity (Ki) | Not widely reported for a specific receptor | ~37.2 nM for NMDA receptor |
| Neuroprotective Efficacy | Reduces NMDA-induced lesion size by ~16% (10 mg/kg, i.p.)[1] | Reduces infarct volume in MCAO model by ~18% (3 mg/kg, i.p.)[11] |
| Reported Side Effects | Generally well-tolerated[12] | Psychotomimetic effects, cognitive impairment, hyperlocomotion[6][9][13] |
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and MK-801 are illustrated in the following signaling pathway diagrams.
Caption: this compound's multi-target mechanism.
Caption: MK-801's NMDA receptor antagonist pathway.
Key Experimental Protocols
Detailed methodologies for experiments cited in the comparison are provided below.
NMDA-Induced Neurotoxicity Model
This protocol is used to assess the neuroprotective effects of compounds against excitotoxic injury.
-
Objective: To evaluate the efficacy of this compound in protecting against NMDA-induced neuronal damage in the rat entorhinal cortex.[1][14]
-
Methodology:
-
Animal Model: Adult male Wistar rats are used.
-
Lesioning: Bilateral injections of NMDA are administered directly into the entorhinal cortex to induce excitotoxic neurodegeneration.[1][14]
-
Treatment: Test animals receive intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) 60 minutes prior to the NMDA lesioning and daily for three subsequent days.[14] A control group receives a vehicle injection.
-
Behavioral Analysis: Following the treatment period, cognitive functions are assessed using tests such as the novel object recognition test and the Morris water maze.[14]
-
Histological Analysis: After behavioral testing, brains are processed for immunohistochemistry. Neuronal loss is quantified by staining for neuron-specific nuclear protein (NeuN), and microglial activation is assessed by staining for integrin CD11b.[14] The size of the lesion and the area of microglial activation are then measured and compared between treated and control groups.
-
Caption: Experimental workflow for the NMDA neurotoxicity model.
[3H]MK-801 Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds to the NMDA receptor.
-
Objective: To characterize the binding of [3H]MK-801 to the NMDA receptor channel complex in rat brain membranes.[15]
-
Methodology:
-
Membrane Preparation: Rat cerebral cortical tissue is homogenized in a cold buffer (e.g., 5 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration.[15]
-
Incubation: Aliquots of the membrane suspension are incubated with various concentrations of [3H]MK-801.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled MK-801 or another potent non-competitive NMDA antagonist like phencyclidine (PCP) to saturate the specific binding sites.[15]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation analysis is then used to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).[15]
-
Concluding Remarks
This compound and MK-801 offer distinct profiles for neuropharmacological research.
MK-801 serves as a powerful research tool due to its high affinity and selective mechanism as an NMDA receptor antagonist. It is invaluable for studying the role of glutamatergic systems in neurodegeneration and for establishing preclinical models of psychosis.[9][16] However, its clinical utility is virtually non-existent due to severe psychotomimetic side effects and the potential for neurotoxic lesions at higher doses.[6]
This compound , in contrast, presents a more subtle, multi-target approach to neuroprotection.[4] Its ability to enhance cerebral blood flow and metabolism, coupled with a favorable safety profile, makes it a more therapeutically relevant compound for conditions involving cerebrovascular compromise.[1][12] While its direct neuroprotective potency against acute excitotoxicity is less pronounced than that of MK-801, its broader mechanism of action may be advantageous for chronic neurodegenerative conditions.[11]
The choice between these two compounds is therefore highly dependent on the specific research question. For modeling acute excitotoxicity or NMDA receptor hypofunction, MK-801 remains a standard. For investigating therapeutic strategies based on improving cerebral hemodynamics and metabolic support, this compound represents a more clinically translatable option.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dizocilpine - Wikipedia [en.wikipedia.org]
- 7. The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic drugs prevent the motor hyperactivity induced by psychotomimetic MK-801 in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Psychotomimetic effects of different doses of MK-801 and the underlying mechanisms in a selective memory impairment model | Semantic Scholar [semanticscholar.org]
Bioequivalence of Two Immediate-Release Vinpocetine Formulations: A Comparative Analysis
A comprehensive comparison of two 10 mg immediate-release vinpocetine tablet formulations was conducted to assess their bioequivalence in healthy male volunteers. This guide presents the key pharmacokinetic data, details the experimental protocol, and provides a visual representation of the study's workflow.
The study centered on the analysis of apovincaminic acid (AVA), the primary and active metabolite of vinpocetine. Due to the rapid biotransformation of vinpocetine and resulting low plasma concentrations, AVA serves as a reliable surrogate for determining the bioavailability and bioequivalence of vinpocetine formulations.[1][2][3][4][5]
Comparative Pharmacokinetic Data
The bioequivalence of a generic test product and a reference product of 10 mg vinpocetine tablets was evaluated based on the pharmacokinetic parameters of this compound. The following table summarizes the mean values for the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 49.5 ± 16 | 51.4 ± 14 | 0.83 - 1.08 |
| AUC0-∞ (ng·h/mL) | 95 ± 29 | 96.9 ± 26 | 0.88 - 1.08 |
| Tmax (h) | Not statistically significant difference | Not statistically significant difference | N/A |
The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC0-∞ for the test and reference products fell within the conventional bioequivalence range of 80-125%.[1][2][3] This indicates that the two formulations are bioequivalent in terms of the rate and extent of absorption.
Experimental Protocol
The bioequivalence study was conducted using a single-dose, randomized, two-period, crossover design.
Study Population: The study enrolled 24 healthy male volunteers.[1][3]
Study Design:
-
Randomization: Participants were randomly assigned to one of two treatment sequences.
-
Treatment Periods: In the first period, subjects received a single 10 mg dose of either the test or the reference vinpocetine formulation. After a washout period to ensure complete elimination of the drug, they received the alternate formulation in the second period.
-
Blood Sampling: Blood samples were collected from each volunteer at predetermined time intervals after drug administration to measure the plasma concentrations of this compound.
Analytical Method: A validated high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method was employed for the quantitative determination of this compound in plasma samples.[1][3][6] This method offers high specificity, sensitivity, and reliability for bioanalytical applications.[6] The calibration curve for this compound was linear in the range of 4 to 240 ng/mL.[2][6]
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC0-∞, were calculated from the plasma concentration-time data for each subject. Statistical analysis, specifically Schuirmann's two one-sided t-test, was used to determine the 90% confidence intervals for the ratios of Cmax and AUC0-∞ between the test and reference formulations.[2][3] The difference in Tmax between the two products was analyzed using a non-parametric test (Friedman test).[1][2][3]
Experimental Workflow Diagram
The following diagram illustrates the workflow of the bioequivalence study.
Caption: Workflow of the randomized, crossover bioequivalence study.
References
- 1. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite this compound as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Apovincaminic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of apovincaminic acid, the primary active metabolite of vinpocetine, is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This guide provides a detailed comparison of three prevalent analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative data from various validation studies, offering a comparative overview of the capabilities of each technique for the quantification of this compound.
| Performance Metric | HPLC-UV | LC-MS | UPLC-MS/MS |
| Linearity Range (ng/mL) | 2.4 - 240.0[1] | 4 - 240[2] | 0.80 - 298[3] |
| 5.0 - 300[4] | 1.0 - 200.0 | 0.103 - 6.18[5] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.4[1] | 4[2] | 0.80[3] |
| 20[6] | 10.61 (as µg/L)[3] | 0.5 | |
| 5.00[4] | |||
| Intra-day Precision (%RSD) | 0.84 - 8.54[1] | < 5.2 (within-run)[2] | < 12.9[3] |
| < 7.00 | < 11.8[5] | ||
| Inter-day Precision (%RSD) | 0.84 - 8.54[1] | < 10 (between-run)[2] | < 12.9[3] |
| < 7.00 | < 11.8[5] | ||
| Accuracy (%) | 91.5 - 108.3[1] | < 5.2 (within-run)[2] | -7.9 to 5.6 (as RE%)[3] |
| 95.9 - 116 (as recovery)[4] | < 10 (between-run)[2] | 2.7 to 9.5 (as RE%)[5] | |
| Biological Matrix | Human Plasma[1][4] | Human Plasma[2] | Rat Plasma[3][7], Rat Brain[5] |
Experimental Workflows and Methodologies
The general workflow for the bioanalytical quantification of this compound involves several key stages, from sample collection to data analysis. While specific parameters vary, the underlying process remains consistent.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. HPLC-UV Method [1]
-
Sample Preparation: Solid-phase extraction (SPE) using OASIS HLB cartridges.
-
Chromatographic Separation:
-
Column: Reversed-phase C18.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Detection: UV detection at 311 nm.[1]
-
Internal Standard: Not specified in the abstract.
2. LC-MS Method [2]
-
Sample Preparation: Protein precipitation with methanol.[2]
-
Chromatographic Separation:
-
Detection: Mass spectrometry, monitoring m/z = 323.[2]
-
Internal Standard: Not specified in the abstract.
3. UPLC-MS/MS Method [5]
-
Sample Preparation: Protein precipitation with methanol.[5]
-
Chromatographic Separation:
-
Detection:
-
Internal Standard: Phenacetin (m/z 180 → m/z 110).[5]
Comparison of Key Method Attributes
The choice of analytical technique is often a trade-off between sensitivity, specificity, cost, and throughput. The following diagram illustrates the relative strengths and weaknesses of the compared methods.
References
- 1. Determination of this compound in human plasma by high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Apovincaminic Acid and Vincamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of apovincaminic acid and its parent compound, vincamine. While direct comparative studies on their in vitro potency are limited, this document synthesizes available data on their individual activities against various biological targets. This information is intended to aid researchers in pharmacology and drug development in understanding the relative biological activities of these two indole alkaloids.
Data Presentation: In Vitro Potency
The following table summarizes the available quantitative data on the in vitro potency of vincamine and its semi-synthetic derivative, vinpocetine. Vinpocetine is included as a proxy for this compound, as this compound is the primary and active metabolite of vinpocetine.[1][2] Direct in vitro potency data for this compound remains limited in publicly available literature.
| Compound | Target/Assay | Potency (IC50/EC50) | Cell Line/System | Reference |
| Vincamine | Voltage-gated Na+ channels | 40 µM (IC50) | Rat cortical neurons | [3] |
| Cytotoxicity (MTT Assay) | 309.7 µM (IC50) | A549 (Human lung carcinoma) | ||
| Cytotoxicity (MTT Assay) | 68.9 µM (IC50) | B16 (Mouse melanoma) | ||
| Cytotoxicity (MTT Assay) | 273.7 µM (IC50) | Hep-2 (Human laryngeal cancer) | ||
| Cytotoxicity (MTT Assay) | 232.5 µM (IC50) | KB (Human oral cancer) | ||
| Vinpocetine | Veratridine-induced excitotoxicity (LDH release) | 2-7 µM (IC50) | Primary cortical cell culture | [4] |
| IKKβ kinase activity | 17.17 µM (IC50) | In vitro kinase assay | [5] | |
| Tetrodotoxin-resistant NaV1.8 channels | 3.5 µM (IC50, depolarized) | ND7/23 cells | [6] | |
| Tetrodotoxin-resistant NaV1.8 channels | 10.4 µM (IC50, hyperpolarized) | ND7/23 cells | [6] | |
| cis-Apovincaminic Acid | Neuroprotection (in vivo) | Less potent than vinpocetine | Rat entorhinal cortex lesion model | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the comparison of results across different studies.
Whole-Cell Patch-Clamp for Voltage-Gated Sodium Channel Inhibition
This protocol is used to measure the effect of compounds on the electrical currents flowing through voltage-gated sodium channels in neurons.
Cell Preparation:
-
Primary cortical neurons are isolated from rat embryos and cultured on glass coverslips.
-
Cells are maintained in a suitable culture medium supplemented with growth factors.
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an intracellular solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with the membrane of a single neuron to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The compound of interest (e.g., vincamine) is perfused into the recording chamber at various concentrations.
-
The inhibition of the sodium current is measured, and the IC50 value is calculated from the concentration-response curve.[3][9]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cells (e.g., A549, B16, Hep-2, KB) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (e.g., vincamine) for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the insoluble formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[2][10]
Lactate Dehydrogenase (LDH) Release Assay for Neuroprotection
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Procedure:
-
Primary cortical neurons are cultured in 96-well plates.
-
Cells are pre-treated with the neuroprotective agent (e.g., vinpocetine) for a specific duration.
-
Neurotoxicity is induced by adding an excitotoxic agent such as veratridine or NMDA.
-
After the incubation period, a sample of the cell culture supernatant is transferred to a new plate.
-
An LDH assay reagent mixture is added to the supernatant. This mixture contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured at 490 nm.
-
The amount of LDH release is proportional to the number of damaged cells. The neuroprotective effect is quantified by the reduction in LDH release in treated cells compared to untreated, toxin-exposed cells.[1][4]
Signaling Pathways and Mechanisms of Action
Vincamine
Vincamine's mechanism of action is multifaceted, primarily affecting cerebral blood flow and neuronal function through several pathways.[11]
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vincamine and vincanol are potent blockers of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Comparison of ion channels in multidrug-resistant and -sensitive human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Apovincaminic Acid and Its Contemporaries: A Comparative Analysis of Nootropic Efficacy
An Objective Comparison of Apovincaminic Acid's Parent Compound, Vinpocetine, with Other Leading Nootropics for Cognitive Enhancement
For researchers and professionals in drug development, the quest for effective cognitive enhancers is a continuous journey. This guide provides a detailed comparison of the cognitive benefits of this compound's parent compound, Vinpocetine, against other prominent nootropics such as Piracetam, Huperzine A, and Citicoline. This compound is the primary and active metabolite of Vinpocetine, meaning the cognitive effects observed with Vinpocetine administration are largely attributable to it.[1][2] Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant.[3]
Comparative Efficacy in Cognitive Domains
Clinical studies have demonstrated the potential of Vinpocetine in improving various aspects of cognitive function. Research indicates its efficacy in enhancing memory, attention, and overall cognitive performance, particularly in individuals with mild cognitive impairment.[4][5][6] The tables below summarize quantitative data from various studies, offering a comparative perspective on the effectiveness of these nootropics.
| Table 1: Vinpocetine Clinical Trial Data | ||||
| Study/Trial | Dosage | Duration | Cognitive Domain Assessed | Key Findings |
| Hindmarch et al. (Double-Blind Study) | Varied | Not Specified | Memory | Significant memory improvements correlated with dosage.[4] |
| Valikovics et al. (2007) | 30 mg/day | 18 months | General Cognition (MMSE, ADAS-Cog), Daily Activity (ADL) | Significant improvement in psychometric tests and daily activity in patients with mild cognitive impairment.[5] |
| Nigerian Population Study | 10 mg/day | 12 weeks | Memory and Concentration (Short Blessed Test) | Significant improvements in memory and concentration in patients with epilepsy and dementia.[6] |
| Table 2: Piracetam Clinical Trial Data | ||||
| Study/Trial | Dosage | Duration | Cognitive Domain Assessed | Key Findings |
| Healthy People Study | 1200 mg/day | 14 days | Verbal Learning | Improved performance in verbal learning tasks compared to placebo.[7] |
| Dyslexia Study | 1.6 g/day | 21 days | Verbal Learning | Improved verbal learning by 15% in adults with dyslexia and 8.6% in healthy students.[7] |
| Dementia/Brain Impairment Meta-Analysis | Varied | Varied | Mental Performance | 61% of people taking piracetam showed improved mental performance compared to 33% with placebo.[7] |
| Table 3: Huperzine A Clinical Trial Data | ||||
| Meta-Analysis of 20 RCTs | Varied | 8-16 weeks | General Cognition (MMSE, HDS, WMS), Daily Living (ADL) | Significant beneficial effect on cognitive function and activities of daily living compared to placebo.[8] |
| Junior High School Students Study (1999) | Not Specified | 4 weeks | Learning and Memory | Greater improvements in learning and memory compared to placebo.[9] |
| Alzheimer's Disease Study | 0.4 mg/day | 16 weeks | Cognition | Some secondary analyses suggested the higher dose may improve cognition.[10] |
| Table 4: Citicoline Clinical Trial Data | ||||
| IDEALE Study | Not Specified | > 6 months | Cognitive Impairment | Effective in improving mild vascular cognitive impairment.[11][12] |
| Alzheimer's Disease Study | Not Specified | Varied | Cognitive Function | Stops the course of the disease in patients with senile dementia of the Alzheimer type.[13] |
| Post-Concussional Syndrome Study | Not Specified | Varied | Mnesic and Cognitive Disorders | Improved memory and cognitive disorders following minor head trauma.[13] |
Mechanisms of Action: A Look at the Signaling Pathways
The cognitive benefits of these nootropics stem from their distinct mechanisms of action. Vinpocetine primarily enhances cerebral blood flow and metabolism.[4][14] Piracetam is thought to improve the fluidity of cell membranes.[7][15] Huperzine A is a known cholinesterase inhibitor, increasing the levels of the neurotransmitter acetylcholine.[9][16] Citicoline acts as a precursor for phospholipid synthesis and increases the levels of important neurotransmitters.[11][13]
Below are diagrams illustrating the proposed signaling pathways for each nootropic.
Detailed Experimental Protocols
The validity of the presented data is contingent on the rigor of the experimental methodologies employed. Below are the protocols for some of the key studies cited.
Vinpocetine Study Protocol (Valikovics et al., 2007) [5]
-
Objective: To investigate the efficacy and safety of 18 months of oral vinpocetine treatment in patients with mild cognitive impairment.
-
Design: Multicenter clinical trial.
-
Participants: Patients diagnosed with mild cognitive impairment.
-
Intervention: 10 mg of vinpocetine administered orally three times a day for 18 months.
-
Assessments:
-
Cognitive Function: Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Overall Status: Clinician's Global Impression of Change (CGIC) and Patient's Global Impression of Change (PGIC).
-
Daily Activity: Activities of Daily Living (ADL) scale.
-
Mood: Hamilton Depression Scale.
-
-
Timeline: Assessments were performed at six visits over the 18-month treatment period.
Huperzine A Study Protocol (ADCS Huperzine A Study) [16]
-
Objective: To determine if huperzine A improves cognitive function in patients with Alzheimer's Disease.
-
Design: Multicenter, double-blind, placebo-controlled trial.
-
Participants: 150 participants with Alzheimer's Disease.
-
Intervention: Participants were randomly assigned to one of three groups: huperzine A 200 microgram twice daily, huperzine A 400 microgram twice daily, or placebo, for 24 weeks.
-
Primary Outcome: Improvement in cognitive function.
-
Secondary Outcomes: Assessment of global clinical status, activities of daily living, and behavior. Tolerability of the different dosages was also evaluated.
The following diagram illustrates a generalized workflow for a randomized controlled trial, a common design in nootropic research.
Conclusion
Vinpocetine, through its primary metabolite this compound, demonstrates significant potential for cognitive enhancement, particularly through its mechanism of improving cerebral blood flow. When compared to other nootropics like Piracetam, Huperzine A, and Citicoline, it offers a distinct, circulation-focused approach. While all four compounds have shown promise in clinical settings, the choice of a particular nootropic would depend on the specific cognitive deficits being targeted and the desired mechanism of action. Further large-scale, long-term comparative studies are warranted to establish a more definitive hierarchy of efficacy and to elucidate the full therapeutic potential of these cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]
- 5. [Study of the effects of vinpocetin on cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Vinpocetine (Cognitol™) on Cognitive Performances of a Nigerian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 8. Huperzine A for Alzheimer’s Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials | PLOS One [journals.plos.org]
- 9. Brain Supportive Nootropics: Could They be the Key to Better Focus, Attention, and Memory in Your Patients? | WorldLink Medical [worldlinkmedical.com]
- 10. Huperzine A for mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of citicoline in cognitive impairment: pharmacological characteristics, possible advantages, and doubts for an old drug with new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citicoline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Citicoline: pharmacological and clinical review, 2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nootropics and procognitive drugs - Telemedyk.online [telemedyk.online]
- 15. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 16. Huperzine A Study – ADCS [adcs.org]
Efficacy of Apovincaminic acid compared to synthetic cognitive enhancers
An Objective Comparison of Apovincaminic Acid and Synthetic Nootropics for Cognitive Enhancement
This guide provides a comparative analysis of the efficacy of this compound, the primary active metabolite of Vinpocetine, against prominent synthetic cognitive enhancers, including Piracetam, Modafinil, and Methylphenidate. The content is tailored for researchers, scientists, and drug development professionals, focusing on objective data, experimental methodologies, and mechanistic pathways.
Introduction
The demand for effective cognitive enhancers, or nootropics, has grown significantly in both therapeutic and non-therapeutic contexts. These agents are sought for their potential to improve memory, learning, attention, and executive function. Among the vast array of available compounds, there is a distinction between semi-synthetic derivatives of natural products and purely synthetic molecules. This compound, the main metabolite of Vinpocetine, falls into the former category, derived from the vincamine alkaloid found in the periwinkle plant. In contrast, agents like Piracetam, Modafinil, and Methylphenidate are established synthetic compounds widely used for cognitive purposes. This guide evaluates their comparative efficacy based on available preclinical and clinical data, with a focus on their underlying mechanisms of action.
Mechanisms of Action and Signaling Pathways
The cognitive effects of these compounds stem from diverse interactions with the central nervous system's neurochemical architecture.
This compound (via Vinpocetine)
Vinpocetine, which is metabolized into this compound, exhibits a multimodal mechanism of action primarily centered on neuroprotection and enhancement of cerebral blood flow. Its key actions include the inhibition of phosphodiesterase type 1 (PDE1), which increases cyclic GMP (cGMP) levels, leading to vasodilation. It also blocks voltage-gated sodium channels and modulates inflammatory pathways, contributing to its neuroprotective profile.
Piracetam
Piracetam, the archetypal nootropic, is a cyclic derivative of the neurotransmitter GABA. Its mechanism is not fully elucidated but is understood to involve the potentiation of neurotransmitter systems. It enhances the function of acetylcholine (ACh) via muscarinic cholinergic receptors and modulates NMDA and AMPA glutamate receptors, which are critical for learning and memory processes. Piracetam is also thought to increase the fluidity of neuronal membranes, thereby improving cell-to-cell communication.
Modafinil
Modafinil is a wakefulness-promoting agent with a distinct pharmacological profile. Its primary mechanism is the inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels. It also elevates levels of norepinephrine, serotonin, and glutamate while decreasing GABAergic neurotransmission, contributing to its effects on alertness and cognitive functions like attention and working memory.
Methylphenidate
Methylphenidate is a stimulant primarily used to treat ADHD. Its mechanism involves blocking the reuptake of dopamine and norepinephrine by inhibiting their respective transporters, DAT and NET. This action increases the concentration of these catecholamines in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention, motivation, and executive function, such as the prefrontal cortex.
Comparative Efficacy: Preclinical and Clinical Data
The evidence for the cognitive-enhancing effects of these compounds varies in quality and scope, with preclinical studies often showing more robust
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Apovincaminic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Apovincaminic acid, a key metabolite of Vinpocetine. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Understanding the Hazards
This compound is the main active metabolite of Vinpocetine.[1] Safety data for Vinpocetine indicates that it is harmful if swallowed, and prolonged exposure through inhalation may cause serious health damage.[2] Therefore, this compound should be handled with care, and its disposal must be managed as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for chemicals related to this compound.
| Chemical Name | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50) | Primary Hazards | Disposal Consideration |
| Vinpocetine | 42971-09-5 | C22H26N2O2 | 503 mg/kg (Rat)[3][4] | Harmful if swallowed, potential for serious damage to health with prolonged inhalation.[2] | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[4] |
| This compound Hydrochloride Salt | 72296-47-0 | C20H23ClN2O2 | Not available | Assumed to have similar hazards to Vinpocetine. | Dispose of as hazardous waste. |
Experimental Protocols for Safe Disposal
The following protocols provide a detailed methodology for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (chemically resistant)
-
Dust respirator (if handling powder)[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, the container can be disposed of as non-hazardous waste or recycled, ensuring the label is defaced or removed.[6]
-
3. Spill Management:
-
Minor Spills:
-
For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation.[2] Use a vacuum cleaner equipped with a HEPA filter.[2]
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and notify the appropriate safety personnel.
-
Follow established emergency procedures for hazardous material spills.
-
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[4] Never dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Apovincaminic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Apovincaminic acid, including operational and disposal plans. This compound is the main active metabolite of Vinpocetine and is used in neuroprotective research.[1][2] The following procedures are based on safety data for the closely related compound Vinpocetine, which should be considered highly relevant.
Hazard Identification and Safety Data
This compound, similar to its parent compound Vinpocetine, is considered a hazardous substance.[3] It is harmful if swallowed, and prolonged exposure through inhalation may pose serious health risks.[3][4] The primary routes of exposure are ingestion and inhalation, with potential for skin and eye irritation.[5]
Quantitative Hazard Data for Vinpocetine (this compound Ethyl Ester)
| Hazard Data Type | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 503 mg/kg | Rat | [4][5] |
| Intraperitoneal Toxicity (LD50) | 119 mg/kg | Rat | [4] |
| Subcutaneous Toxicity (TDLO) | 0.45 mg/kg | Mouse | [4] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[6] The following table outlines the recommended PPE for various laboratory tasks involving this compound.
Recommended Personal Protective Equipment (PPE)
| Task | Recommended PPE |
| Routine Handling & Weighing | - Safety glasses with side shields or chemical splash goggles.[5] - Lab coat.[5] - Nitrile or latex gloves (double gloving is recommended).[3] - Dust mask or respirator to prevent inhalation of fine particles.[3][5] |
| Preparing Solutions | - Chemical splash goggles.[5] - Lab coat. - Nitrile gloves.[3] - Work within a certified chemical fume hood. |
| Large Quantities or High-Risk Operations | - Full suit.[5] - Splash goggles.[5] - Boots.[5] - A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[5] |
| Spill Cleanup | - Chemical resistant gloves, gown, and eye/face protection.[7] - For larger spills, a full suit and SCBA may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. whca.org [whca.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
